4,5-Dihydrogeldanamycin
Description
Propriétés
Key on ui mechanism of action |
Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance [A19244 ]. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2 [A19243]. |
|---|---|
Numéro CAS |
150270-08-9 |
Formule moléculaire |
C29H42N2O9 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,10,18-tetraen-9-yl] carbamate |
InChI |
InChI=1S/C29H42N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h9,13-15,17,22-24,26,33H,8,10-12H2,1-7H3,(H2,30,36)(H,31,35)/b16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1 |
Clé InChI |
JRZJKWGQFNTSRN-UTWVXPODSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canonique |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
Autres numéros CAS |
467214-20-6 |
Solubilité |
Soluble |
Synonymes |
17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin 17-dimethylaminoethylamino-17-demethoxy-geldanamycin 17-DMAG 17DMAG alvespimycin KOS 1022 KOS-1022 KOS1022 NSC 707545 NSC707545 |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Hsp90 Inhibition by 4,5-Dihydrogeldanamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved and ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, stability, and activation of a diverse array of "client" proteins, many of which are integral components of signaling pathways that are frequently dysregulated in cancer and other diseases.[1][3] The chaperone function of Hsp90 is intrinsically coupled to its ATPase activity; the binding and hydrolysis of ATP drive a dynamic conformational cycle that is essential for client protein maturation and release.[1][2] Inhibition of Hsp90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway.[4][5] This simultaneous disruption of multiple critical signaling pathways makes Hsp90 an attractive therapeutic target, particularly in oncology.[1][6]
4,5-Dihydrogeldanamycin, a derivative of the ansamycin antibiotic geldanamycin, is a potent inhibitor of Hsp90.[7][8] This technical guide provides an in-depth exploration of the mechanism by which this compound inhibits Hsp90 function, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular events and experimental workflows.
Mechanism of Action of this compound
The primary mechanism by which this compound and other ansamycin analogues inhibit Hsp90 is through direct, competitive binding to the N-terminal ATP-binding pocket of the chaperone.[4][9] This action locks Hsp90 in a conformation that is incompatible with its chaperone function, ultimately leading to the degradation of its client proteins.
Binding to the N-terminal ATP-Binding Pocket
Hsp90 is a homodimer, with each protomer consisting of three main domains: an N-terminal domain (NTD), a middle domain (MD), and a C-terminal domain (CTD).[2][10] The NTD contains a highly conserved ATP-binding site, which is the target for this compound.[11][12] The binding of this compound to this pocket is highly specific and is characterized by a unique bent conformation of the inhibitor within the binding site.[9] This high-affinity interaction competitively inhibits the binding of ATP, which is essential for the conformational changes required for the Hsp90 chaperone cycle.[9][13]
Inhibition of ATPase Activity
The chaperone cycle of Hsp90 is powered by the hydrolysis of ATP to ADP.[1][14] By occupying the ATP-binding pocket, this compound directly inhibits the ATPase activity of Hsp90.[4][15] This inhibition stalls the chaperone cycle, preventing the release of client proteins and co-chaperones.[16] The Hsp90-client protein complex is then recognized by the cellular quality control machinery, leading to its degradation.
Client Protein Degradation
The sustained inhibition of Hsp90's chaperone function by this compound leads to the destabilization and subsequent degradation of a wide range of client proteins.[6][17] These client proteins are often critical for cell growth, proliferation, and survival, and include various kinases, transcription factors, and steroid hormone receptors.[3][18] The degradation of these proteins is primarily mediated by the ubiquitin-proteasome pathway.[5][19] The Hsp90-client protein complex, stalled by the inhibitor, is recognized by E3 ubiquitin ligases, such as CHIP (carboxy-terminus of Hsp70-interacting protein), which tag the client protein for proteasomal degradation.[5][19]
Quantitative Data
The interaction of this compound and other ansamycins with Hsp90, and the functional consequences of this interaction, have been quantified in numerous studies. The following tables summarize key quantitative data.
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| Geldanamycin | Hsp90 | ATPase Activity | IC₅₀ | Varies by assay | [20] |
| 17-AAG | Hsp90 | Binding Affinity | Kd | ~100-fold higher affinity in tumor cells | [21] |
| SNX-2112 | Hsp90N | Binding Affinity | Kd | 14.10 ± 1.60 nM | [22] |
| SNX-2112 | A549 cells | Cell Viability | IC₅₀ | 0.50 ± 0.01 μM | [22] |
| SNX-2112 | H1299 cells | Cell Viability | IC₅₀ | 1.14 ± 1.11 μM | [22] |
| SNX-2112 | H1975 cells | Cell Viability | IC₅₀ | 2.36 ± 0.82 μM | [22] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Hsp90 Chaperone Cycle and Inhibition by this compound
References
- 1. Hsp90: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of heat shock protein 90 function by ansamycins causes the morphological and functional differentiation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and Biochemical Analysis of p23 and Ansamycin Antibiotics in the Function of Hsp90-Dependent Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ansamycin inhibitors of Hsp90: nature's prototype for anti-chaperone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp90 - Wikipedia [en.wikipedia.org]
- 13. ATP binding and hydrolysis are essential to the function of the Hsp90 molecular chaperone in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polypeptide release by Hsp90 involves ATP hydrolysis and is enhanced by the co-chaperone p23 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydrogeldanamycin
Introduction
4,5-Dihydrogeldanamycin is a benzoquinone ansamycin antibiotic and a reduced form of its more widely studied counterpart, geldanamycin. Like other members of the ansamycin family, it is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways. By inhibiting Hsp90, this compound can induce the degradation of these client proteins, leading to the suppression of tumor growth. This guide provides a technical overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: fermentative production by Streptomyces hygroscopicus and chemical synthesis, typically as an intermediate in the total synthesis of geldanamycin.
Fermentative Production and Isolation
Streptomyces hygroscopicus is a known producer of geldanamycin and its analogs. A generalized protocol for the fermentative production and isolation of this compound is presented below. Optimization of media components and fermentation parameters is critical for maximizing yield.
Experimental Protocol: Fermentation and Isolation (Generalized)
-
Inoculum Preparation: A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable liquid medium (e.g., containing soluble starch, yeast extract, and peptone) and incubating for 48-72 hours at 28-30°C with agitation.
-
Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The production medium often contains a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, ammonium sulfate), and essential minerals. Fermentation is carried out for 5-7 days under controlled conditions of temperature (28-30°C), pH (6.5-7.5), and aeration.
-
Harvesting and Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. This compound, being intracellular, is extracted from the mycelial cake using an organic solvent such as ethyl acetate or acetone.
-
Purification: The crude extract is concentrated under reduced pressure. The residue is then subjected to a series of chromatographic purification steps. This may include column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield purified this compound.
Experimental Workflow: Fermentation and Isolation
Caption: Generalized workflow for the fermentative production and isolation of this compound.
Chemical Synthesis
This compound is a key intermediate in the total synthesis of geldanamycin. The final step in these syntheses often involves the deprotection of a precursor to yield the dihydro form, which is then oxidized to geldanamycin. A conceptual protocol for its synthesis is outlined below.
Experimental Protocol: Chemical Synthesis (Conceptual)
-
Precursor Synthesis: The synthesis begins with the construction of the ansa chain and the aromatic core through a series of organic reactions, including asymmetric synthesis to establish the correct stereochemistry.
-
Macrolactamization: The ansa chain and aromatic core are joined via macrolactamization to form the characteristic macrocyclic structure.
-
Deprotection to Dihydrogeldanamycin: In the final steps, protecting groups on the hydroquinone moiety are removed. For instance, benzyl ethers can be cleaved using a Lewis acid like aluminum chloride (AlCl₃) in the presence of a scavenger such as anisole. This step yields this compound.
-
Purification: The crude product is purified by column chromatography to isolate this compound. It is important to note that this compound is susceptible to oxidation to geldanamycin, especially in the presence of air and catalysts.
Characterization of this compound
A comprehensive characterization of this compound would involve a suite of spectroscopic and analytical techniques to confirm its structure, purity, and identity. While specific data is not publicly available, the following table outlines the expected characterization methods and the information they would provide.
| Technique | Information Provided |
| ¹H NMR | Provides information on the number and chemical environment of protons, confirming the structure of the ansa chain and aromatic ring. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environments, complementing the ¹H NMR data for full structural elucidation. |
| Mass Spectrometry | Confirms the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for its quantification. |
| Optical Rotation | Measures the rotation of plane-polarized light, which is a characteristic physical property for chiral molecules like this compound. |
Mechanism of Action: Hsp90 Inhibition
This compound exerts its biological activity by inhibiting Heat Shock Protein 90 (Hsp90). The hydroquinone moiety is crucial for its high-affinity binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. Many of these client proteins are key drivers of cancer cell proliferation, survival, and angiogenesis.
Signaling Pathway: Hsp90 Inhibition and Client Protein Degradation
Caption: Inhibition of Hsp90 by this compound leads to client protein degradation.
Conclusion
This compound is a promising Hsp90 inhibitor with potential therapeutic applications. While detailed public data on its synthesis and characterization are scarce, this guide provides a foundational understanding based on related compounds. Further research is needed to establish optimized and scalable synthesis protocols and to fully characterize this molecule to support its development as a potential therapeutic agent. The methodologies and pathways described herein offer a starting point for researchers interested in exploring the therapeutic potential of this and other ansamycin antibiotics.
An In-Depth Technical Guide to 4,5-Dihydrogeldanamycin: Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dihydrogeldanamycin, a direct biosynthetic precursor to the potent Hsp90 inhibitor, geldanamycin. The document details its discovery through genetic engineering of Streptomyces hygroscopicus, outlines its chemical synthesis, and places it within the broader historical context of ansamycin antibiotics. While specific quantitative biological data for this compound is limited in publicly available literature, this guide extrapolates its expected biological activity based on the well-established mechanism of action of geldanamycin and its analogues. Detailed experimental protocols for the evaluation of compounds in this class are provided, alongside visualizations of the key signaling pathways affected by Hsp90 inhibition. This guide serves as a foundational resource for researchers interested in the continued exploration of geldanamycin-based Hsp90 inhibitors for therapeutic development.
Discovery and Historical Context
The Ansamycin Family and the Discovery of Geldanamycin
Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that was first isolated in 1970 from the bacterium Streptomyces hygroscopicus.[1] Initially investigated for its antimicrobial properties, its profound anticancer potential was realized with the discovery that it specifically targets and inhibits Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins that drive cancer progression.[4][5] This discovery positioned geldanamycin as a lead compound for the development of a new class of anticancer agents.
The Emergence of this compound
The direct discovery of this compound is a result of advancements in the understanding of the geldanamycin biosynthetic pathway. It was identified as a key intermediate in the production of geldanamycin. Specifically, this compound was isolated from a genetically engineered mutant strain of Streptomyces hygroscopicus 17997. In this strain, the gdmP gene, which encodes a cytochrome P450 monooxygenase responsible for the C-4,5 oxidation step in the final stages of geldanamycin biosynthesis, was inactivated. This inactivation led to the accumulation and subsequent isolation of this compound.
Chemical Synthesis
While the primary source of this compound has been through fermentation of genetically modified bacteria, a chemical synthesis route has also been described as a late-stage step in the total synthesis of geldanamycin. The total synthesis of geldanamycin is a multi-step process, and in one reported enantioselective synthesis, dihydrogeldanamycin is generated as the penultimate product. The final step involves the oxidation of the 4,5-dihydro moiety to the corresponding quinone of geldanamycin.[1]
A general representation of this final synthetic step is the deprotection of protected hydroquinone intermediates to yield dihydrogeldanamycin, which is then oxidized. For instance, the deprotection of diisopropyl and benzyl ethers from a precursor molecule can be accomplished using a Lewis acid such as aluminum chloride (AlCl₃) in the presence of a cation scavenger like anisole. The resulting dihydrogeldanamycin is then immediately oxidized to geldanamycin, for example, using catalytic palladium on carbon in the presence of air.[1]
Mechanism of Action: Hsp90 Inhibition
As a direct precursor to geldanamycin, this compound is presumed to exert its biological effects through the same mechanism: the inhibition of Hsp90. The ansamycin class of Hsp90 inhibitors binds to the highly conserved N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes required for Hsp90's chaperone activity.[3]
The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of a multitude of Hsp90 client proteins. These client proteins include critical components of oncogenic signaling pathways, such as:
-
Receptor Tyrosine Kinases: HER2, EGFR
-
Serine/Threonine Kinases: Akt, Raf-1
-
Transcription Factors: Mutant p53
By simultaneously targeting multiple key drivers of tumor growth and survival, Hsp90 inhibitors represent a powerful strategy in cancer therapy.[6]
Quantitative Biological Data
While extensive quantitative data for geldanamycin and its clinically evaluated derivatives like 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin) are available, specific IC₅₀ values for this compound are not widely reported in the public domain. However, given its structural identity to geldanamycin, barring the C4-C5 double bond, its biological activity is expected to be of a similar order of magnitude. The tables below summarize the reported cytotoxic and Hsp90 inhibitory activities of geldanamycin and its key analogues for comparative context.
Table 1: Cytotoxicity of Geldanamycin and Analogues against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Geldanamycin | SKBR3 | Breast Cancer | ~0.02 |
| Geldanamycin | MCF-7 | Breast Cancer | ~0.1 |
| 17-AAG | SKBR3 | Breast Cancer | ~0.05 |
| 17-AAG | MCF-7 | Breast Cancer | ~0.2 |
| 17-DMAG | MDA-MB-231 | Breast Cancer | 0.06 |
Note: IC₅₀ values can vary depending on the assay conditions and cell line.
Table 2: Hsp90 Inhibitory Activity of Geldanamycin and Analogues
| Compound | Assay Type | IC₅₀ (µM) |
| Geldanamycin | Hsp90 ATPase Assay | 4.8 |
| 17-AAG | Hsp90 Binding Assay | ~0.005 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of geldanamycin and its analogues. These protocols are standard for the characterization of Hsp90 inhibitors and are directly applicable to the study of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, SK-BR-3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Hsp90 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-hydrolyzing activity of Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (1 mM)
-
Malachite Green Reagent
-
This compound (or other test compounds)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add 20 µL of Hsp90 solution (final concentration ~0.5 µ g/well ) to each well except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC₅₀ value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This method is used to confirm the mechanism of action by observing the degradation of known Hsp90 client proteins.[7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the degradation of client proteins relative to a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
Inhibition of Hsp90 by this compound is expected to disrupt multiple oncogenic signaling pathways simultaneously. The diagrams below, generated using the DOT language, illustrate the central role of Hsp90 and the consequences of its inhibition.
Figure 1: The Hsp90 chaperone cycle and its inhibition by this compound.
Figure 2: Inhibition of Hsp90 by this compound leads to the degradation of key client proteins and the disruption of downstream oncogenic signaling pathways.
Figure 3: A logical workflow for the experimental evaluation of this compound.
Conclusion
This compound represents a key biosynthetic intermediate in the production of geldanamycin and a valuable tool for understanding the structure-activity relationships of ansamycin-based Hsp90 inhibitors. While it has not been as extensively studied as its oxidized counterpart or its semi-synthetic derivatives, its discovery has provided important insights into the biosynthesis of this important class of natural products. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the further investigation of this compound and other novel Hsp90 inhibitors. Future studies focusing on the detailed quantitative biological characterization of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Total Synthesis of the Hsp90 Inhibitor Geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biochemical and Biophysical Properties of 4,5-Dihydrogeldanamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dihydrogeldanamycin, a derivative of the benzoquinone ansamycin antibiotic geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). By targeting the N-terminal ATP-binding pocket of Hsp90, it disrupts the chaperone's function, leading to the degradation of a multitude of oncogenic client proteins. This technical guide provides a comprehensive overview of the biochemical and biophysical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this and related Hsp90 inhibitors.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide array of client proteins.[1][2] Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for cancer therapy.[3][4] Geldanamycin was one of the first natural products identified as a potent Hsp90 inhibitor.[5][6] However, its clinical development has been hampered by issues of hepatotoxicity and poor solubility.[5]
This compound is a semi-synthetic analog of geldanamycin in which the double bond at the 4,5-position of the ansa chain has been reduced. This modification has been shown to reduce toxicity and improve aqueous solubility compared to the parent compound, renewing interest in its potential as a therapeutic agent.[5] This guide will delve into the specific properties of this compound, providing a foundation for its further investigation.
Biochemical and Biophysical Properties
The defining characteristic of this compound is its ability to bind to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its ATPase activity.[7][8] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[5]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize known data for this compound and related compounds to provide a comparative context.
Table 1: Hsp90 Binding Affinity and ATPase Inhibition
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Geldanamycin | Hsp90 | Fluorescence Polarization | ~20 | - | [9] |
| Geldanamycin | Hsp90 | Isothermal Titration Calorimetry | ~1200 | - | |
| 4,5-Dihydro-19-SMe-geldanamycin | Hsp90 | Not Specified | Not Reported | Decreased potency vs. Geldanamycin | [5] |
| 17-AAG | Hsp90 | Fluorescence Polarization | ~30 | - | |
| 17-DMAG | Hsp90 | Not Specified | - | ~32 |
Note: Data for closely related compounds are provided for comparative purposes where direct data for this compound is unavailable.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| Geldanamycin | Healthy HepG2 cells | 0.59 | [5] |
| 4,5-Dihydro-19-glycine-geldanamycin | Healthy HepG2 cells | 302 | [5] |
| Geldanamycin | MDA-MB-468 (Breast Cancer) | ~0.05 | [5] |
| 17-AAG | SKBr3 (Breast Cancer) | ~0.04 | |
| This compound derivative (KOSN1559) | SKBr3 (Breast Cancer) | 20-25 times less potent than Geldanamycin | [9] |
Note: The cytotoxicity of this compound derivatives is significantly lower in non-cancerous cells compared to geldanamycin, indicating a potentially improved therapeutic window.[5]
Table 3: Physicochemical Properties
| Property | Geldanamycin | 4,5-Dihydro-4-hydroxy-1'-methoxy-2'-oxopentyl-geldanamycin | Reference |
| Aqueous Solubility | 2-7 µg/mL | 7705 µg/mL | [5] |
Note: The increased water solubility of 4,5-dihydro derivatives is a key advantage over the parent compound.[5]
Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action of this compound is the inhibition of Hsp90. This process can be broken down into several key steps:
-
Binding to the N-terminal ATP Pocket: this compound binds to the N-terminal domain of Hsp90, a site that is also responsible for binding and hydrolyzing ATP.[7][8]
-
Inhibition of ATPase Activity: This binding event competitively inhibits the intrinsic ATPase activity of Hsp90.[8] ATP hydrolysis is essential for the conformational changes required for the Hsp90 chaperone cycle to process client proteins.[7]
-
Disruption of the Chaperone Cycle: With its ATPase activity blocked, Hsp90 is trapped in a non-functional conformation. This prevents the proper folding, stabilization, and activation of its client proteins.[7]
-
Client Protein Degradation: Hsp90 client proteins, which include a host of oncoproteins such as HER2, Raf-1, and Akt, become destabilized.[1][2][10] These unfolded or misfolded proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[5]
-
Induction of Heat Shock Response: The inhibition of Hsp90 can also lead to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins, such as Hsp70 and Hsp27.[4][5]
Signaling Pathway Diagram
References
- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To fold or not to fold: modulation and consequences of Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 格尔德霉素,吸水链霉菌 A benzoquinoid antibiotic that inhibits p60c-src tyrosine kinase and c-myc gene expression in murine lymphoblastoma cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effects of inhibitors on Hsp90's conformational dynamics, cochaperone and client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Molecular Ballet: An In-depth Technical Guide to the Interaction of 4,5-Dihydrogeldanamycin with the Hsp90 ATP-binding Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular interactions between 4,5-Dihydrogeldanamycin, a derivative of the potent Hsp90 inhibitor Geldanamycin, and the ATP-binding pocket of Heat Shock Protein 90 (Hsp90). As a critical molecular chaperone, Hsp90 is implicated in the stability and function of a multitude of client proteins, many of which are key drivers of oncogenesis. Consequently, the inhibition of Hsp90 represents a promising therapeutic strategy in cancer. This document details the quantitative binding data, experimental methodologies for studying this interaction, and the downstream effects on critical signaling pathways.
Quantitative Binding Affinity
The binding of ansamycin-based inhibitors like this compound to the N-terminal ATP-binding pocket of Hsp90 is a high-affinity interaction that competitively inhibits the binding of ATP, thereby disrupting the chaperone's function. While specific thermodynamic and kinetic data for this compound is not extensively published, a closely related derivative, KOSN1559 (2-demethyl-4,5-dihydro-17-demethoxy-21-desoxy derivative of Geldanamycin), has been shown to bind to Hsp90 with a dissociation constant (Kd) of 16 nM.[1] This represents a significantly higher affinity than that of Geldanamycin and its more common derivative, 17-AAG, highlighting the potent inhibitory potential of the 4,5-dihydro scaffold.[1]
For comparison, the binding affinity of Geldanamycin for Hsp90 has been reported with Kd values ranging from the low nanomolar to the micromolar range, with some studies indicating a slow-tight binding behavior.[2]
| Compound | Binding Parameter | Value | Reference |
| KOSN1559 (this compound derivative) | Kd | 16 nM | [1] |
| Geldanamycin | Kd | ~1.2 µM | [1] |
| Geldanamycin | Kd (in MCF-7 cell lysate, 0.5h equilibration) | 1 µM | [2] |
| Geldanamycin | Kd (in MCF-7 cell lysate, 24h equilibration) | 0.03 µM | [2] |
| 17-AAG | IC50 (Her2 degradation) | 31 nM | [1] |
Experimental Protocols
The characterization of the interaction between this compound and Hsp90 can be achieved through a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive assay measures the displacement of a fluorescently labeled Hsp90 ligand by the test compound (this compound).
-
Objective: To determine the inhibitory constant (Ki) or IC50 value of this compound for Hsp90.
-
Materials:
-
Purified recombinant human Hsp90α.
-
Fluorescently labeled Geldanamycin (e.g., BODIPY-Geldanamycin or FITC-Geldanamycin).[3]
-
This compound.
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT.
-
Black, low-binding 384-well plates.
-
-
Procedure:
-
A solution of Hsp90α (e.g., 30 nM) and the fluorescent probe (e.g., 5 nM GM-BODIPY) is prepared in the assay buffer.[4]
-
Serial dilutions of this compound are prepared in the assay buffer.
-
In the 384-well plate, add the Hsp90α/probe solution to each well.
-
Add the serially diluted this compound to the wells. Include wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known Hsp90 inhibitor like Geldanamycin (minimum polarization).
-
Incubate the plate at room temperature for a predetermined time (e.g., 2-5 hours) to reach equilibrium.[3]
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-Hsp90 interaction.
-
Materials:
-
Highly purified and concentrated recombinant human Hsp90α.
-
This compound of high purity.
-
ITC Buffer: A buffer in which both the protein and ligand are stable and soluble (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2). The ligand should be dissolved in the same buffer as the protein to minimize heats of dilution.
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Thoroughly dialyze the Hsp90α protein against the ITC buffer.
-
Prepare a solution of Hsp90α (e.g., 10-20 µM) in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of this compound (e.g., 100-200 µM) in the final dialysis buffer and load it into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform an initial injection to account for any initial dilution effects, followed by a series of injections of the ligand into the protein solution.
-
Record the heat changes after each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection and plot this against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the this compound-Hsp90 complex, revealing the precise molecular interactions.
-
Objective: To elucidate the atomic-level details of the binding of this compound to the Hsp90 ATP-binding pocket.
-
Materials:
-
Highly purified and crystallizable Hsp90 N-terminal domain (Hsp90-NTD).
-
This compound.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment.
-
-
Procedure:
-
Co-crystallization: Mix the purified Hsp90-NTD with a molar excess of this compound and set up crystallization trials using various screens and conditions (e.g., hanging drop or sitting drop vapor diffusion).
-
Soaking: Alternatively, grow apo-Hsp90-NTD crystals and then soak them in a solution containing this compound.[5]
-
Optimize the crystallization conditions to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known Hsp90-NTD structure.
-
Refine the structure and build the this compound molecule into the electron density map.
-
Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and other molecular contacts between the inhibitor and the protein.
-
Signaling Pathways and Downstream Effects
The inhibition of Hsp90's ATPase activity by this compound prevents the conformational changes necessary for the chaperone to process its client proteins. This leads to the misfolding and subsequent degradation of these client proteins, many of which are crucial components of oncogenic signaling pathways.
Hsp90 Chaperone Cycle
The Hsp90 chaperone cycle is a dynamic, ATP-dependent process. The binding of this compound to the N-terminal ATP pocket traps Hsp90 in an open conformation, preventing the transition to the closed, ATP-bound state required for client protein activation. This disruption of the cycle leads to the ubiquitination and proteasomal degradation of Hsp90 client proteins.
Caption: Disruption of the Hsp90 chaperone cycle by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of Akt, thereby inhibiting downstream signaling through mTOR and its effectors, ultimately leading to decreased cell proliferation and increased apoptosis.[6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key components of this pathway, including Raf and MEK, are Hsp90 client proteins. By inducing the degradation of these kinases, this compound can effectively block signal transduction through this pathway, contributing to its anti-cancer effects.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
This compound represents a potent inhibitor of Hsp90, targeting its N-terminal ATP-binding pocket with high affinity. This interaction disrupts the essential chaperone function of Hsp90, leading to the degradation of numerous client proteins that are critical for cancer cell survival and proliferation. The consequent inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK cascades, underscores the therapeutic potential of this compound and its derivatives in oncology. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this promising class of anti-cancer agents.
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation accelerates geldanamycin-induced Akt degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 4,5-Dihydrogeldanamycin and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 4,5-dihydrogeldanamycin and its derivatives, potent inhibitors of Heat Shock Protein 90 (Hsp90). The document details the methodologies used for structural elucidation, presents key structural and activity data, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Geldanamycin, a natural product benzoquinone ansamycin, is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1] However, its clinical utility has been hampered by issues such as hepatotoxicity and poor solubility.[2] The reduction of the C4-C5 double bond to yield this compound, along with other derivatizations, represents a key strategy to mitigate these liabilities while retaining or even improving Hsp90 inhibitory activity. A thorough understanding of the three-dimensional structure of these compounds is paramount for rational drug design and the development of next-generation Hsp90 inhibitors with enhanced therapeutic profiles.
This guide focuses on the principal techniques employed for the structural characterization of this compound and its analogs, namely X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. It also provides a compilation of quantitative data on their biological activity and outlines the key signaling pathways affected by their mechanism of action.
Structural Elucidation Methodologies
The determination of the precise three-dimensional arrangement of atoms in this compound and its derivatives is crucial for understanding their interaction with the Hsp90 ATP-binding pocket and for guiding further chemical modifications. The primary techniques for this are X-ray crystallography and NMR spectroscopy.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state. This technique is invaluable for determining absolute configuration and for visualizing detailed intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof) to near saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling to induce crystal growth. The choice of solvent and technique is critical and often requires extensive screening. Crystals should ideally be single, well-formed, and of sufficient size (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize radiation damage and thermal vibrations.
-
Place the crystal in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern (a series of reflections at different angles) using an area detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration of reflection intensities and correction for experimental factors).
-
Determine the unit cell parameters and space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validate the final structure for geometric and stereochemical correctness.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) in a molecule in solution, allowing for the elucidation of its connectivity and conformation.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is crucial for sample solubility and to avoid interfering signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to obtain information on the chemical shifts, coupling constants, and integration of proton signals.
-
Acquire a 1D ¹³C NMR spectrum (often using proton decoupling) to identify the chemical shifts of all carbon atoms.
-
Acquire a series of two-dimensional (2D) NMR spectra to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.
-
-
-
Data Analysis:
-
Process the acquired data (Fourier transformation, phasing, and baseline correction).
-
Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D spectra.
-
Analyze coupling constants and NOE/ROE correlations to determine the relative stereochemistry and conformational preferences of the molecule in solution.
-
Quantitative Structural and Activity Data
Table 1: Cytotoxicity of this compound and its Derivatives (IC₅₀ values in µM)
| Compound | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Parent Dihydro-form | SKBr3 | >10 | [1] |
| 17-AAG (Tanespimycin) | 17-demethoxy-17-allylamino | SKBr3 | 0.02 | [1] |
| 17-DMAG | 17-demethoxy-17-dimethylaminoethylamino | SKBr3 | 0.008 | [1] |
| 19-phenyl-4,5-dihydrogeldanamycin | 19-phenyl | MDA-MB-468 | ~0.5 | [1] |
| 19-hydroxy-4,5-dihydrogeldanamycin | 19-hydroxy | A549 | >10 | [3] |
Note: IC₅₀ values can vary depending on the assay conditions and cell line. This table provides a comparative overview from the cited literature.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound
A complete and unambiguously assigned NMR dataset for this compound is not consistently reported across the literature. The following represents a partial and exemplary dataset based on typical chemical shifts for the geldanamycin scaffold.
| Position | ¹³C (ppm) | ¹H (ppm) |
| 1 | ~170 | - |
| 3 | ~125 | ~6.5 (d) |
| 4 | ~35 | ~2.5 (m) |
| 5 | ~30 | ~1.8 (m) |
| 6 | ~75 | ~4.0 (m) |
| 7 | ~135 | ~5.8 (d) |
| 8 | ~130 | ~5.5 (dd) |
| 9 | ~35 | ~2.4 (m) |
| 10 | ~40 | ~1.7 (m) |
| 11 | ~70 | ~3.5 (m) |
| 12-OCH₃ | ~56 | ~3.3 (s) |
| 14 | ~184 | - |
| 15 | ~108 | ~7.2 (s) |
| 17-OCH₃ | ~61 | ~4.0 (s) |
| 18 | ~155 | - |
| 21 | ~145 | - |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Client Protein Degradation Pathway
This compound and its derivatives exert their anticancer effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of Hsp90 client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation. The degradation is primarily mediated by the ubiquitin-proteasome pathway.
Caption: Hsp90 inhibition by this compound derivatives disrupts the chaperone cycle, leading to client protein ubiquitination and proteasomal degradation.
General Experimental Workflow for Characterization
The characterization of novel this compound derivatives typically follows a structured workflow to assess their structural integrity, purity, and biological activity.
Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.
Conclusion
The structural analysis of this compound and its derivatives is a cornerstone of the ongoing effort to develop clinically viable Hsp90 inhibitors. Techniques such as X-ray crystallography and NMR spectroscopy provide invaluable insights into the molecular architecture and conformational dynamics of these compounds, which in turn informs our understanding of their structure-activity relationships. The data presented in this guide underscore the potential of modifying the geldanamycin scaffold to achieve improved pharmacological properties. Future research will undoubtedly continue to leverage these structural analysis techniques to design and synthesize novel derivatives with enhanced efficacy and safety profiles for the treatment of cancer and other diseases where Hsp90 plays a critical role.
References
The Pharmacokinetics of 4,5-Dihydrogeldanamycin: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Preclinical and Clinical Pharmacokinetic Profile of the HSP90 Inhibitor, Alvespimycin (17-DMAG)
Introduction
4,5-Dihydrogeldanamycin, more commonly known as alvespimycin or 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90).[1] As a water-soluble analog of 17-AAG, it offers improved pharmaceutical properties, including greater bioavailability and reduced metabolic liabilities.[2][3][4] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways.[1][4] By inhibiting the intrinsic ATPase activity of HSP90, 17-DMAG triggers the proteasomal degradation of these client proteins, leading to the disruption of multiple cancer-promoting processes, including cell proliferation, survival, and angiogenesis.[1][4] This guide provides a comprehensive technical overview of the pharmacokinetics of 17-DMAG, presenting key data from preclinical and clinical investigations, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action: HSP90 Inhibition
17-DMAG exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function. This leads to the ubiquitin-mediated degradation of HSP90 client proteins, which include numerous kinases, transcription factors, and other proteins that are often mutated or overexpressed in cancer cells. A key pharmacodynamic marker of HSP90 inhibition is the induction of Heat Shock Protein 70 (HSP70), a compensatory response to the cellular stress caused by the loss of HSP90 function.[4][5]
Preclinical Pharmacokinetics
Preclinical studies in mice and rats have been instrumental in characterizing the pharmacokinetic profile of 17-DMAG. These studies have demonstrated its wide tissue distribution and dose-proportional exposure.
Data Presentation
| Species | Strain | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Total Body Clearance (mL/kg/min) | Key Findings |
| Mouse | C.B-17 SCID | 75 | i.v. | 15.4 ± 1.4 | - | 17.87 | 70 | Wide tissue distribution with prolonged retention in tumors compared to normal tissues.[5] |
| Mouse | CD2F1 | 75 | i.v. | 18 - 24.2 | 5 | 19.2 | - | Peak plasma concentrations observed shortly after injection.[1] |
| Mouse | CD2F1 | 75 | i.p. | - | - | - | - | Excellent bioavailability (100%).[1] |
Table 1: Summary of Preclinical Pharmacokinetic Parameters of 17-DMAG.
Experimental Protocols
A representative preclinical pharmacokinetic study protocol involves the following steps:
Detailed Methodology:
-
Animal Model: Severe Combined Immunodeficient (SCID) mice bearing subcutaneous MDA-MB-231 human breast cancer xenografts are frequently used.[5]
-
Drug Administration: 17-DMAG is typically administered as a single intravenous (i.v.) bolus dose.[5]
-
Sample Collection: At predetermined time points following drug administration, cohorts of mice are euthanized, and blood and various tissues (tumor, liver, kidney, heart, lung, spleen) are collected.[5] Blood is processed to plasma.
-
Analytical Method: The concentration of 17-DMAG in plasma and tissue homogenates is quantified using a validated high-performance liquid chromatography (HPLC) method.[5]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and total body clearance.
Clinical Pharmacokinetics
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of 17-DMAG in patients with advanced solid tumors and hematological malignancies. These studies have explored various dosing schedules.
Data Presentation
| Study Population | Dosing Schedule | Dose Range (mg/m²) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Key Findings |
| Advanced Solid Tumors | Daily for 5 days (every 3 weeks) | 1.5 - 46 | 0.071 - 1.7 | - | 0.7 - 14.7 | 24 ± 15 | Linear pharmacokinetics over the dose range.[2] |
| Advanced Solid Tumors | Weekly | 2.5 - 106 | Proportional to dose (≤80 mg/m²) | - | Proportional to dose (≤80 mg/m²) | 24.6 ± 8.6 | Recommended Phase II dose of 80 mg/m² weekly.[3][6][7] |
| Advanced Malignancies | Twice weekly (4-week cycles) | - | Proportional to dose | - | Proportional to dose | - | Well-tolerated with stable disease observed in some patients.[8] |
| Acute Myeloid Leukemia | Twice weekly (2 of 3 weeks) | 8 - 32 | Linear increase with dose | - | Linear increase with dose | - | Minor accumulation with repeated dosing.[9] |
Table 2: Summary of Clinical Pharmacokinetic Parameters of 17-DMAG.
Experimental Protocols
Clinical pharmacokinetic assessments typically follow a standardized protocol:
Detailed Methodology:
-
Drug Formulation and Administration: 17-DMAG is supplied as a lyophilized powder and reconstituted with sterile water.[2] The required dose is further diluted in 0.9% NaCl and administered as a 1-hour intravenous infusion.[2][4]
-
Pharmacokinetic Blood Sampling: Blood samples are collected in heparinized tubes at multiple time points, including pre-dose, during the infusion, and at various intervals post-infusion (e.g., 5, 10, 15, 30 minutes, and 1, 2, 4, 8, 12, 16, 24, 48, 72, and 96 hours).[2][3]
-
Plasma Preparation and Storage: Blood samples are centrifuged to separate the plasma, which is then stored at -70°C or -80°C until analysis.[2][3]
-
Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify 17-DMAG concentrations in plasma.[8][10]
-
Pharmacokinetic Data Analysis: Pharmacokinetic parameters are determined using non-compartmental analysis.[8] Population pharmacokinetic modeling may also be employed to identify sources of variability in drug exposure.[10]
Pharmacodynamics and Biomarkers
The pharmacodynamic effects of 17-DMAG are closely linked to its pharmacokinetic profile. Key biomarkers of HSP90 inhibition include:
-
Induction of HSP72: Increased levels of HSP72 in peripheral blood mononuclear cells (PBMCs) and tumor biopsies serve as a reliable marker of target engagement.[3][6]
-
Depletion of Client Proteins: A reduction in the levels of HSP90 client proteins, such as CDK4 and LCK, in tumor samples confirms the biological activity of 17-DMAG.[3][6]
Conclusion
This compound (alvespimycin, 17-DMAG) has a well-characterized pharmacokinetic profile in both preclinical models and human subjects. It exhibits dose-proportional exposure and wide tissue distribution, with prolonged retention in tumor tissues. The established pharmacokinetic and pharmacodynamic relationship, evidenced by the modulation of HSP70 and client proteins, provides a strong rationale for its continued investigation as a therapeutic agent in oncology. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals involved in the ongoing evaluation of this promising HSP90 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I Pharmacokinetic and Pharmacodynamic Study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an Inhibitor of Heat-Shock Protein 90, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Population pharmacokinetic analysis of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) in adult patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Activity of 4,5-Dihydrogeldanamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro anti-proliferative activity of 4,5-Dihydrogeldanamycin, a derivative of the potent heat shock protein 90 (Hsp90) inhibitor, geldanamycin. The primary mechanism of action for geldanamycin and its analogues is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] This guide details the impact of Hsp90 inhibition on key oncogenic signaling pathways, provides comprehensive experimental protocols for assessing its anti-proliferative effects, and presents available quantitative data for related compounds to offer a comparative context.
Introduction
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins.[2] Geldanamycin, a natural product, was one of the first identified Hsp90 inhibitors.[3] However, its clinical development has been hampered by issues such as poor solubility and hepatotoxicity.[3] This has led to the development of numerous derivatives, including this compound, with the aim of improving the therapeutic index.[3] These compounds bind to the N-terminal ATP-binding pocket of Hsp90, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1][2] This disruption of cellular homeostasis triggers cell cycle arrest and apoptosis, thereby exerting anti-proliferative effects on cancer cells.[4]
Mechanism of Action: Hsp90 Inhibition
This compound, as a geldanamycin analog, functions by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins. Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer.
Key Signaling Pathway Affected: PI3K/Akt
A primary signaling cascade affected by Hsp90 inhibition is the PI3K/Akt pathway, which is central to cell survival, proliferation, and growth.[5] Akt, a serine/threonine kinase, is a well-established Hsp90 client protein.[5] Inhibition of Hsp90 by compounds like this compound leads to the degradation of Akt, thereby downregulating the entire PI3K/Akt signaling pathway.[5] This results in the induction of apoptosis and a reduction in cell proliferation.
Quantitative Data: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Geldanamycin | HT29 | Colon Cancer | >10 | [6] |
| Geldanamycin | BE | Colon Cancer | >10 | [6] |
| 17-AAG | Multiple Cell Lines | Various | Not specified | [4] |
| 17-DMAG | Multiple Cell Lines | Various | Not specified | [4] |
Note: The IC50 values can vary significantly depending on the cell line and the assay conditions (e.g., incubation time).
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the in vitro anti-proliferative activity of Hsp90 inhibitors like this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound (or other Hsp90 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of PI3K/Akt Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in a sample, allowing for the assessment of Hsp90 client protein degradation.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Hsp90, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Akt) diluted in blocking buffer, typically overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels, normalizing to a loading control such as GAPDH or β-actin.
Conclusion
This compound holds promise as an anti-proliferative agent due to its mechanism of action as an Hsp90 inhibitor. By disrupting the function of this key molecular chaperone, it can effectively downregulate critical oncogenic signaling pathways such as the PI3K/Akt pathway, leading to cancer cell death. While specific quantitative data for this compound is still emerging, the established protocols and the data from related geldanamycin derivatives provide a strong framework for its continued investigation and development as a potential cancer therapeutic. Further research is warranted to fully characterize its in vitro and in vivo efficacy and to establish a comprehensive safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Non-benzoquinone geldanamycin analogs trigger various forms of death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geldanamycin-induced cytotoxicity in human colon-cancer cell lines: evidence against the involvement of c-Src or DT-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 4,5-Dihydrogeldanamycin (17-DMAG) Hsp90 Client Protein Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins.[1] Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often dysregulated in cancer and other diseases.[2][3] The inhibition of Hsp90's chaperone function leads to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[3][4][5] This makes Hsp90 an attractive therapeutic target for cancer therapy.[6][7]
4,5-Dihydrogeldanamycin (17-DMAG) is a potent, water-soluble derivative of geldanamycin that functions as an Hsp90 inhibitor.[1] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, which is essential for its chaperone function.[6][8] This inhibition triggers the degradation of Hsp90 client proteins, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][9]
This document provides a detailed protocol for assessing the degradation of Hsp90 client proteins in cultured cells following treatment with 17-DMAG. The primary method of analysis is Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.
Mechanism of Action of 17-DMAG
17-DMAG competitively binds to the ATP-binding site in the N-terminal domain of Hsp90. This prevents the binding of ATP and inhibits the chaperone's intrinsic ATPase activity.[6] The inhibition of the Hsp90 chaperone cycle leads to the destabilization of its client proteins. These destabilized client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[3][10] This targeted degradation of oncoproteins disrupts critical cell signaling pathways involved in cell proliferation and survival.[8] A common compensatory response to Hsp90 inhibition is the upregulation of heat shock protein 70 (Hsp70).[3][6]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with 17-DMAG
This protocol describes the general procedure for treating cultured cancer cells with 17-DMAG to induce Hsp90 client protein degradation.
Materials:
-
Cancer cell line of interest (e.g., SKBR3, BT474, MCF7 for breast cancer; A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (17-DMAG)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of 17-DMAG: Prepare a stock solution of 17-DMAG in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of 17-DMAG or the vehicle control.
-
Incubation: Incubate the cells for the desired time points. A time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment are recommended to determine the optimal conditions for client protein degradation.[10][11]
-
Cell Harvest: After the incubation period, place the culture plates on ice and wash the cells twice with ice-cold PBS.[7] Proceed immediately to cell lysis.
Table 1: Recommended 17-DMAG Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Line | Various cancer cell lines (e.g., breast, lung, colon, osteosarcoma) | The sensitivity to 17-DMAG can vary between cell lines.[10][11] |
| 17-DMAG Concentration | 10 nM - 1000 nM | A dose-response experiment is crucial to determine the optimal concentration for each cell line.[11] |
| Incubation Time | 6 - 48 hours | Time-course experiments are recommended to observe the kinetics of protein degradation.[11][12] |
| Vehicle Control | DMSO | The final concentration of DMSO should be consistent across all treatments and typically below 0.1%. |
Protocol 2: Cell Lysis and Protein Quantification
This protocol details the extraction of total protein from cells and the determination of protein concentration.
Materials:
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Bicinchoninic acid (BCA) protein assay kit
-
Microplate reader
Procedure:
-
Cell Lysis: Add ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well of the 6-well plate (typically 100-200 µL per well).[7]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[14][15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[6][8] This is crucial for ensuring equal loading of protein in the subsequent Western blot analysis.
Table 2: RIPA Lysis Buffer Composition
| Component | Final Concentration |
| Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM |
| NP-40 | 1% |
| Sodium deoxycholate | 0.5% |
| SDS | 0.1% |
| Protease Inhibitor Cocktail | 1X |
| Phosphatase Inhibitor Cocktail | 1X |
This is a standard RIPA buffer recipe; adjustments may be necessary depending on the cell type and target proteins.[13]
Protocol 3: Western Blotting for Hsp90 Client Protein Degradation
This protocol outlines the procedure for detecting the degradation of specific Hsp90 client proteins via Western blotting.
Materials:
-
Protein lysates (from Protocol 2)
-
Laemmli sample buffer (4X or 2X)
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to correct for any variations in protein loading.
Table 3: Common Hsp90 Client Proteins and Recommended Antibody Dilutions
| Target Protein | Function | Typical Primary Antibody Dilution |
| HER2 (ErbB2) | Receptor Tyrosine Kinase | 1:1000[4][17] |
| Raf-1 | Serine/Threonine Kinase | 1:1000 |
| Akt | Serine/Threonine Kinase | 1:1000[1] |
| MET | Receptor Tyrosine Kinase | 1:1000 |
| EGFR | Receptor Tyrosine Kinase | 1:1000 |
| CDK4 | Cyclin-Dependent Kinase | 1:1000 |
| Hsp70 | Molecular Chaperone | 1:1000 |
| GAPDH / β-actin | Loading Control | 1:1000 - 1:5000[4] |
Antibody dilutions are starting recommendations and should be optimized for each specific antibody and experimental setup.[18][19]
Visualizations
Caption: Hsp90 client protein degradation pathway upon 17-DMAG treatment.
Caption: Experimental workflow for Hsp90 client protein degradation assay.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. qb3.berkeley.edu [qb3.berkeley.edu]
- 3. content.protocols.io [content.protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. nsjbio.com [nsjbio.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. Pierce BCA Protein Assay Protocol [protocols.io]
- 10. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. HER2/ErbB2 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
Determining Cell Line Sensitivity to 4,5-Dihydrogeldanamycin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydrogeldanamycin, a derivative of the ansamycin antibiotic Geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling pathways. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, making it a compelling candidate for cancer therapy.
These application notes provide a comprehensive guide to determining the sensitivity of various cancer cell lines to this compound. This includes detailed protocols for assessing cell viability, analyzing the molecular effects on key Hsp90 client proteins, and establishing drug-resistant cell lines for further investigation.
Data Presentation: Cell Line Sensitivity to this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, providing a quantitative comparison of their sensitivity to the treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| SK-Br-3 | Breast Cancer | 5.3 |
| MDA-MB-453 | Breast Cancer | 6.5 |
| MDA-MB-231 | Breast Cancer | >25,000 |
| MCF-7 | Breast Cancer | >25,000 |
| PC-3 | Prostate Cancer | 0.46 |
| DU145 | Prostate Cancer | 0.55 |
| LNCaP | Prostate Cancer | 0.37 |
| H1975 | Lung Adenocarcinoma | 3.5 |
| H1650 | Lung Adenocarcinoma | 3.7 |
| A549 | Lung Adenocarcinoma | 14.6 |
| HT-29 | Colon Carcinoma | ~140 |
| BE | Colon Carcinoma | ~100 |
Mandatory Visualizations
Hsp90 Signaling Pathway and Inhibition by this compound
Application Notes and Protocols for Establishing 4,5-Dihydrogeldanamycin In Vivo Animal Models for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dihydrogeldanamycin is a derivative of the ansamycin antibiotic Geldanamycin and functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This multi-targeted approach makes it a promising candidate for cancer therapy.
These application notes provide a comprehensive guide to establishing in vivo animal models to evaluate the anti-cancer efficacy of this compound. Due to the limited availability of in vivo data for this compound, the protocols and data presented are largely based on its close and extensively studied analog, 17-allylamino-17-demethoxygeldanamycin (17-AAG or Tanespimycin), which shares the same mechanism of action. Researchers can adapt these established methodologies for their studies with this compound.
Hsp90 Signaling Pathway in Cancer
Hsp90 plays a pivotal role in maintaining the stability and function of numerous proteins that are critical for the development and progression of cancer. Inhibition of Hsp90 disrupts these signaling cascades, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis and metastasis.
Caption: Hsp90 inhibition by this compound leads to client protein degradation and tumor suppression.
Data Presentation: In Vivo Efficacy of 17-AAG in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of 17-AAG in various human cancer xenograft models. This data can serve as a benchmark for designing and evaluating studies with this compound.
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Prostate Cancer (CWRSA6) | Nude Mice | 50 mg/kg, i.p., 5 days/week (continuous) | 80% | [1] |
| Prostate Cancer (CWRSA6) | Nude Mice | 50 mg/kg, i.p., 5-day cycle (intermittent) | 87% | [1] |
| Colon Cancer (HCT116 BAX +/-) | Athymic Mice | 80 mg/kg, i.p., daily for 5 days | 49.7% (reduction in mean tumor volume) | [2] |
| Colon Cancer (HCT116 BAX -/-) | Athymic Mice | 80 mg/kg, i.p., daily for 5 days | 53.8% (reduction in mean tumor volume) | [2] |
| Pheochromocytoma (PC12) | Nude Mice | Not specified | Marked reduction in tumor volume and weight | [3] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the in vivo anti-cancer activity of an Hsp90 inhibitor like this compound.
Caption: Standard workflow for in vivo anti-cancer drug efficacy studies.
Protocol for Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice, a commonly used model for evaluating anti-cancer agents.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., NOD-SCID, athymic nude mice), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep cells on ice to maintain viability.
-
-
Tumor Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Wipe the injection site (typically the flank) with an alcohol swab.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol for Formulation and Administration of this compound (based on 17-AAG)
Note: Due to the poor aqueous solubility of Geldanamycin analogs, proper formulation is critical for in vivo studies. The following are two common formulation approaches for 17-AAG that can be adapted for this compound.
Formulation 1: DMSO-based
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile PBS or saline
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).[4] This stock can be stored at -20°C.
-
On the day of injection, thaw the stock solution.
-
For intraperitoneal (i.p.) injection, the DMSO stock solution can be administered directly or diluted with sterile PBS or saline immediately before use to the desired final concentration. Note that high concentrations of DMSO can be toxic to animals.[4]
Formulation 2: Cremophor-based (for intravenous administration)
Materials:
-
This compound powder
-
Ethanol (EtOH), dehydrated
-
Cremophor EL
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection or 5% dextrose solution
Procedure:
-
Prepare a stock solution of this compound in a vehicle of EtOH:Cremophor EL:PEG400 (e.g., in a 2:1:1 ratio) to a concentration of 15 mg/mL.[5]
-
Immediately before injection, dilute this stock solution to the final desired concentration (e.g., 3 mg/mL) with sterile water for injection or 5% dextrose solution.[5]
Administration (Intraperitoneal Injection):
-
Restrain the mouse appropriately.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert a 27-30 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.
-
Gently aspirate to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).
-
Slowly inject the formulated drug.
-
Monitor the animal for any adverse reactions.
Protocol for Efficacy Assessment
Procedure:
-
Treatment:
-
Administer the formulated this compound and vehicle control to the respective groups of mice according to the planned dosing schedule (e.g., daily, thrice weekly).
-
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study. Body weight loss can be an indicator of drug toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histological examination.
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
Tumor lysates can be analyzed by Western blot to assess the levels of Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and the induction of Hsp70, which is a biomarker of Hsp90 inhibition.[2]
-
Conclusion
The protocols and data provided, primarily based on the well-characterized Hsp90 inhibitor 17-AAG, offer a robust framework for establishing in vivo animal models to investigate the anti-cancer properties of this compound. Careful attention to drug formulation, administration route, and dosing schedule is crucial for obtaining reliable and reproducible results. Pharmacodynamic studies to confirm target engagement in the tumor tissue are highly recommended to correlate the observed anti-tumor effects with the mechanism of action of the drug.
References
- 1. apexbt.com [apexbt.com]
- 2. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for 4,5-Dihydrogeldanamycin Hsp90 ATPase Activity Assay
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for maintaining cellular homeostasis by ensuring the proper folding, stability, and activation of a diverse array of client proteins. Many of these client proteins are integral components of signal transduction pathways that are frequently dysregulated in diseases like cancer, including proteins involved in cell proliferation, survival, and angiogenesis. The chaperone function of Hsp90 is intrinsically linked to its ATPase activity; the binding and hydrolysis of ATP drive a conformational cycle essential for client protein maturation and release. Inhibition of Hsp90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent degradation of client proteins through the ubiquitin-proteasome pathway. This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive therapeutic target.
4,5-Dihydrogeldanamycin, a derivative of the natural product geldanamycin, is a potent inhibitor of Hsp90. Like other members of the ansamycin family, it is presumed to exert its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its ATPase activity. This application note provides a detailed protocol for assaying the ATPase activity of Hsp90 and determining the inhibitory potential of this compound using a malachite green-based colorimetric assay.
Principle of the Assay
The malachite green assay is a colorimetric method for detecting inorganic phosphate (Pi). In an acidic solution containing molybdate, inorganic phosphate, released from ATP hydrolysis by Hsp90, forms a phosphomolybdate complex. This complex then binds to malachite green dye, causing a shift in its absorbance maximum, which can be measured spectrophotometrically at approximately 620-650 nm. The intensity of the color produced is directly proportional to the concentration of inorganic phosphate released, and thus to the Hsp90 ATPase activity.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Hsp90 chaperone cycle and the experimental workflow for the ATPase activity assay.
Caption: Hsp90 chaperone cycle and its inhibition by this compound.
Caption: Experimental workflow for the Hsp90 ATPase activity assay.
Materials and Reagents
-
Recombinant Human Hsp90α
-
Adenosine 5'-triphosphate (ATP), disodium salt hydrate (≥99% purity)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 2 mM DTT.
-
Malachite Green Reagent:
-
Solution A: 0.111% (w/v) Malachite Green in 6 N H₂SO₄
-
Solution B: 7.5% (w/v) Ammonium Molybdate
-
Working Reagent: Mix Solutions A and B in a 100:1 ratio. Prepare fresh before use.
-
-
Stop Solution: 34% (w/v) Sodium Citrate
-
Phosphate Standard: 1 mM KH₂PO₄ stock solution
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 620 nm
Experimental Protocols
Part 1: Preparation of Phosphate Standard Curve
-
Prepare a 50 µM phosphate standard by diluting the 1 mM KH₂PO₄ stock solution in the assay buffer.
-
Perform serial dilutions of the 50 µM phosphate standard in assay buffer to generate a standard curve (e.g., 0, 5, 10, 20, 30, 40, 50 µM).
-
Add 80 µL of each standard dilution to separate wells of a 96-well plate.
-
Add 20 µL of the Malachite Green working reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Plot the absorbance values against the known phosphate concentrations to generate a standard curve.
Part 2: Hsp90 ATPase Activity Assay
-
Prepare the Hsp90 enzyme solution by diluting the recombinant Hsp90 protein to a final concentration of 2-5 µM in pre-chilled assay buffer.
-
Prepare the ATP substrate solution to a working concentration of 1 mM in assay buffer.
-
In the wells of a 96-well plate, set up the following reactions in a final volume of 50 µL:
-
Total Activity: 25 µL Assay Buffer + 15 µL Hsp90 solution
-
No Enzyme Control (Blank): 40 µL Assay Buffer
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the 1 mM ATP solution to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 60-120 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the 34% Sodium Citrate solution.
-
Add 20 µL of the Malachite Green working reagent to each well.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
Subtract the absorbance of the blank from the total activity wells.
-
Use the phosphate standard curve to convert the corrected absorbance values into the amount of phosphate released (µM).
-
Calculate the specific activity of Hsp90 (e.g., in nmol Pi/min/mg protein).
Part 3: Hsp90 Inhibition Assay with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).
-
In the wells of a 96-well plate, set up the following reactions in a final volume of 50 µL:
-
Inhibitor Wells: 20 µL Assay Buffer + 15 µL Hsp90 solution + 5 µL of diluted this compound
-
No Inhibitor Control: 20 µL Assay Buffer + 15 µL Hsp90 solution + 5 µL DMSO
-
No Enzyme Control (Blank): 35 µL Assay Buffer + 5 µL DMSO + 10 µL ATP (add at step 5)
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to Hsp90.
-
Initiate the reaction by adding 10 µL of the 1 mM ATP solution.
-
Follow steps 6-12 from the Hsp90 ATPase Activity Assay protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of No Inhibitor Control - Absorbance of Blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
Quantitative data regarding Hsp90 ATPase activity and its inhibition by geldanamycin analogs are summarized below. Note that specific kinetic and inhibitory constants for this compound are not widely available in the public domain; therefore, representative data from the literature for human and yeast Hsp90, along with IC₅₀ values for the structurally related inhibitor 17-AAG, are provided for comparative purposes.
Table 1: Kinetic Parameters of Hsp90 ATPase Activity
| Parameter | Human Hsp90 | Yeast Hsp90 |
| kcat (min⁻¹) | ~0.02 | ~0.2-1.3 |
| Km for ATP (µM) | >300 | ~500 |
| Specific Activity (nmol Pi/min/mg) | Varies with conditions | Varies with conditions |
Table 2: Representative IC₅₀ Values for Hsp90 Inhibition
| Inhibitor | Target | IC₅₀ (nM) | Cell Line/Assay Condition |
| 17-AAG (Geldanamycin analog) | Hsp90 ATPase Activity | 31 | SKBr3 breast cancer cells (Her2 degradation) |
| 17-AAG | H1975 Lung Adenocarcinoma | 1.258 | Cell viability assay |
| 17-AAG | H1650 Lung Adenocarcinoma | 6.555 | Cell viability assay |
| Geldanamycin | Hsp90 ATPase Activity | Varies | Competitive inhibitor |
Note: IC₅₀ values can vary significantly depending on the assay conditions, including enzyme and ATP concentrations, incubation time, and the specific cell line used in cellular assays.
Troubleshooting
-
High background in blank wells: This may indicate phosphate contamination in the assay buffer or ATP solution. Use high-purity reagents and water.
-
Low signal: The Hsp90 enzyme may have low activity, or the incubation time may be too short. Optimize enzyme concentration and incubation time. Human Hsp90 is known to be a very weak ATPase.
-
Precipitation upon addition of malachite green: This can occur with high concentrations of certain buffer components or detergents. Ensure compatibility of all reagents.
Conclusion
This protocol provides a robust and reproducible method for measuring the ATPase activity of Hsp90 and for evaluating the inhibitory potency of compounds such as this compound. The malachite green-based assay is a sensitive and high-throughput compatible method suitable for drug screening and characterization of Hsp90 inhibitors. Accurate determination of the inhibitory activity of novel compounds is a critical step in the development of new therapeutics targeting Hsp90-dependent signaling pathways.
Application Note: Western Blot Analysis of Hsp90 Client Proteins Following 4,5-Dihydrogeldanamycin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for signal transduction, cell cycle regulation, and apoptosis.[1] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins that drive tumor growth and survival. This dependency makes Hsp90 an attractive target for cancer therapy.
4,5-Dihydrogeldanamycin is an analog of Geldanamycin, a natural product that potently inhibits Hsp90 function. Like Geldanamycin, this compound binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[1] This inhibition leads to the misfolding of Hsp90 client proteins, which are subsequently targeted for ubiquitination and degradation by the proteasome.[1] Consequently, the levels of these client proteins decrease, disrupting downstream signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells.
Western blotting is a fundamental technique to assess the efficacy of Hsp90 inhibitors like this compound. By measuring the levels of key Hsp90 client proteins, researchers can confirm the on-target activity of the compound and quantify its dose- and time-dependent effects. Commonly studied Hsp90 client proteins include the serine/threonine kinase Akt, the MAP kinase pathway component Raf-1, and the receptor tyrosine kinase Her2/ErbB2. A hallmark of Hsp90 inhibition is the concomitant induction of heat shock protein 70 (Hsp70), which serves as a biomarker for the cellular stress response to Hsp90 inhibition.
This application note provides detailed protocols for the analysis of Hsp90 client proteins by Western blot following treatment with this compound. It also includes a summary of expected quantitative changes in key client proteins and illustrative diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the expected dose-dependent degradation of key Hsp90 client proteins and the induction of Hsp70 in cancer cells treated with this compound for 24 hours. The data is presented as an estimated percentage decrease relative to a vehicle-treated control, based on densitometric analysis of Western blots from studies using Geldanamycin and its analogs. Actual results may vary depending on the cell line, experimental conditions, and the specific antibodies used.
| Target Protein | This compound Concentration | Expected Change in Protein Level |
| Hsp90 Client Proteins | ||
| Akt | 10 nM | ↓ 10-20% |
| 100 nM | ↓ 40-60% | |
| 1 µM | ↓ >80% | |
| Raf-1 | 10 nM | ↓ 15-25% |
| 100 nM | ↓ 50-70% | |
| 1 µM | ↓ >85% | |
| Her2/ErbB2 | 10 nM | ↓ 20-30% |
| 100 nM | ↓ 60-80% | |
| 1 µM | ↓ >90% | |
| Heat Shock Response | ||
| Hsp70 | 10 nM | ↑ 1.5-2 fold |
| 100 nM | ↑ 3-5 fold | |
| 1 µM | ↑ 5-10 fold |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SK-Br-3, PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the bottom of the wells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Protocol 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
Protocol 4: Western Blot Analysis
-
Sample Preparation: To 20-30 µg of protein from each sample, add an appropriate volume of Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Akt, anti-Raf-1, anti-Her2, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer. This is typically done for 1-2 hours at room temperature with gentle agitation.
-
Final Washes: Wash the membrane again three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands to correct for any loading inaccuracies.
Mandatory Visualization
Caption: Hsp90 inhibition by this compound.
Caption: Western Blot experimental workflow.
Caption: Hsp90 client protein signaling pathways.
References
Application Notes: Synergistic Potential of 4,5-Dihydrogeldanamycin in Combination Chemotherapy
References
- 1. mdpi.com [mdpi.com]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
Application Notes and Protocols for Developing 4,5-Dihydrogeldanamycin-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydrogeldanamycin (also known as 17-DMAG) is a potent semi-synthetic analog of geldanamycin that inhibits Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[2][3] Consequently, HSP90 inhibitors like 17-DMAG are promising anti-cancer agents. However, the development of drug resistance remains a significant obstacle in clinical settings.[3][4] The establishment of 17-DMAG-resistant cancer cell line models is a critical tool for elucidating the molecular mechanisms of resistance, identifying biomarkers, and developing strategies to overcome treatment failure.[5][6][7]
These application notes provide a comprehensive guide to generating and characterizing 17-DMAG-resistant cancer cell lines using a gradual dose-escalation method.[7][8]
Mechanisms of Resistance to HSP90 Inhibitors
Understanding the potential mechanisms of resistance is crucial for designing experiments and interpreting results. Resistance to HSP90 inhibitors can be multifactorial and may involve:
-
Activation of the Heat Shock Response (HSR): Inhibition of HSP90 can lead to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like HSP70 and HSP27. These proteins have pro-survival functions and can compensate for HSP90 inhibition.[9][10][11]
-
Mutations or Modifications of HSP90: Although the ATP-binding pocket of HSP90 is highly conserved, mutations can arise that reduce the binding affinity of inhibitors.[11]
-
Increased Expression of Co-chaperones: Co-chaperones such as p23 and Aha1 can modulate HSP90 activity, and high levels of p23 have been associated with increased drug resistance.[10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump HSP90 inhibitors out of the cell, reducing their intracellular concentration.[11]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on HSP90-client proteins for survival and proliferation.[9][11]
-
Alterations in Drug Metabolism: Cells may alter their metabolic processes to inactivate the drug more efficiently.[12]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[13]
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for generating a resistant cell line by continuous exposure to increasing concentrations of 17-DMAG.[7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (17-DMAG)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks, plates, and other consumables
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the Initial IC50:
-
First, determine the half-maximal inhibitory concentration (IC50) of 17-DMAG on the parental cell line using a standard cell viability assay (e.g., MTT, CCK-8).[5][14]
-
Seed cells in a 96-well plate and treat with a serial dilution of 17-DMAG for 48-72 hours.[14]
-
Measure cell viability and calculate the IC50 value. This will serve as the baseline for resistance development.
-
-
Initial Exposure and Adaptation:
-
Culture the parental cells in a medium containing a low concentration of 17-DMAG, typically starting at the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[7][14]
-
Monitor the cells closely for signs of cell death and reduced proliferation.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cells adapt and resume a stable growth rate, appearing morphologically similar to the parental cells.[8]
-
-
Gradual Dose Escalation:
-
Once the cells have adapted to the initial concentration, passage them and increase the concentration of 17-DMAG in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.[7][8]
-
If significant cell death occurs, maintain the cells at the previous concentration until they recover before attempting to increase the dose again.[8]
-
Continue this process of stepwise dose escalation and passaging for an extended period, which can take several months.[4][15][16]
-
-
Maintenance and Monitoring:
-
Maintain the resistant cell line in a culture medium containing the highest tolerated concentration of 17-DMAG to ensure the stability of the resistant phenotype.
-
Regularly monitor the morphology and doubling time of the resistant cells and compare them to the parental line.[13]
-
-
Cryopreservation:
Protocol 2: Characterization of the Resistant Cell Line
Objective: To confirm and characterize the resistance of the newly established cell line to 17-DMAG.
-
Determination of the Resistance Index (RI):
-
Determine the IC50 of 17-DMAG on the resistant cell line using the same cell viability assay as for the parental line.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
A significant increase in the RI (typically >3-10 fold) confirms the development of resistance.[7][13][18]
-
-
Cross-Resistance Studies:
-
Molecular Characterization:
-
Western Blot Analysis: Analyze the expression levels of proteins known to be involved in HSP90 inhibitor resistance, such as HSP90, HSP70, HSP27, HSF1, and client proteins (e.g., Akt, Raf-1, HER2).[2][13] Also, examine the expression of ABC transporters like P-gp.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding the proteins mentioned above.
-
Sequencing: Sequence the HSP90AA1 gene to identify any potential mutations in the ATP-binding domain.
-
Data Presentation
Table 1: IC50 Values and Resistance Indices
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| [Specify Cell Line] | This compound | |||
| 17-AAG | ||||
| Geldanamycin | ||||
| [Other Drug 1] | ||||
| [Other Drug 2] |
Table 2: Doubling Time and Morphological Changes
| Cell Line | Doubling Time (hours) | Morphological Observations |
| Parental | ||
| Resistant |
Table 3: Protein Expression Levels (Relative to Parental)
| Protein | Resistant Cell Line 1 | Resistant Cell Line 2 |
| HSP90 | ||
| HSP70 | ||
| HSP27 | ||
| HSF1 | ||
| P-glycoprotein (P-gp) | ||
| Akt | ||
| Raf-1 |
Visualizations
Caption: Workflow for generating 17-DMAG-resistant cancer cell lines.
Caption: Key signaling pathways in HSP90 inhibition and resistance.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 2. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenograft Tumor Model Response to 4,5-Dihydrogeldanamycin (17-AAG) Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydrogeldanamycin (17-AAG) is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1][2][3] By inhibiting HSP90, 17-AAG leads to the degradation of these oncoproteins, making it an attractive therapeutic agent for various cancers.[3][4] These application notes provide a comprehensive overview of the use of 17-AAG in preclinical xenograft tumor models, including its mechanism of action, protocols for in vivo studies, and a summary of its therapeutic efficacy.
Mechanism of Action
17-AAG binds to the N-terminal ATP-binding pocket of HSP90, which competitively inhibits its ATPase activity.[4][5] This disruption of the chaperone's function leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[4][6] Key client proteins implicated in oncogenesis include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[1][7] The simultaneous downregulation of multiple oncogenic drivers underlies the potent anti-tumor activity of 17-AAG.[2]
Data Summary: In Vitro and In Vivo Efficacy of 17-AAG
The following tables summarize the quantitative data on the efficacy of 17-AAG in various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of 17-AAG
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| A2780 | Ovarian Cancer | 18.3 nM | Not Specified | [8] |
| CH1 | Ovarian Cancer | 410.1 nM | Not Specified | [8] |
| IMR-32 | Neuroblastoma | ~0.5-1 µM | 72-96 hours | [6] |
| SK-N-SH | Neuroblastoma | ~0.5-1 µM | 72-96 hours | [6] |
| MCF-7 | Breast Cancer | ~10 µM (viability ~67%) | 24 hours | [9] |
| H446 | Small Cell Lung Cancer | 27.54 mg/l (24h), 12.61 mg/l (48h) | 24 & 48 hours | [10] |
Table 2: In Vivo Tumor Growth Inhibition by 17-AAG in Xenograft Models
| Xenograft Model | Cancer Type | 17-AAG Dose & Schedule | Tumor Growth Inhibition | Reference |
| G-415 | Gallbladder Cancer | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size vs. control | [7] |
| LuCaP35 | Prostate Cancer | Not specified | ~30% decrease in mean tumor volume over 5 weeks post-castration | [11] |
| DU-145 | Prostate Cancer | 50 mg/kg, intratumor, twice weekly for 8 doses | Significant decrease in tumor size and growth rate | [12] |
| PC12 | Pheochromocytoma | Not specified | Marked reduction in tumor volume and weight | [13] |
| H460 | Non-Small Cell Lung Cancer | Not specified (intratumoral & i.v.) | Significant tumor growth inhibition | [14] |
Table 3: Modulation of Biomarkers by 17-AAG
| Cell Line/Model | Cancer Type | Biomarker | Effect | Reference |
| IMR-32 | Neuroblastoma | Oct4, HMGA1, FABP5 | Down-regulation | [6][15] |
| IMR-32 | Neuroblastoma | MYCN, PHB | Up-regulation (48h) | [6][15] |
| SK-N-SH | Neuroblastoma | Oct4, HMGA1, FABP5, MYCN, PHB | Down-regulation | [6] |
| G-415 & GB-d1 | Gallbladder Cancer | EGFR, AKT, p-AKT, p-ERK, Cyclin D1, Cyclin B1 | Decreased expression | [7] |
| A2780 & CH1 | Ovarian Cancer | c-RAF-1, CDK4 | Down-regulation | [8] |
| A2780 & CH1 | Ovarian Cancer | HSP70 | Induction | [8] |
| LAN-1 & SK-N-SH | Neuroblastoma | Raf-1 | Decreased expression | [16] |
| HCT116 | Colon Cancer | CRAF, CDK4 | Depletion | [4] |
| HCT116 | Colon Cancer | HSP72 | Induction | [4] |
| MCF-7 | Breast Cancer | total-Akt, c-Raf | Depletion | [17] |
Experimental Protocols
A generalized protocol for evaluating the efficacy of 17-AAG in a subcutaneous xenograft model is provided below. This protocol should be adapted based on the specific cell line, animal model, and research question.
Cell Culture and Xenograft Establishment
-
Cell Lines: Select a human cancer cell line of interest (e.g., IMR-32 for neuroblastoma, G-415 for gallbladder cancer).[6][7] Culture the cells in the appropriate medium and conditions as recommended by the supplier.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice).[5][7] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Xenograft Implantation:
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with calipers regularly (e.g., twice weekly).[16] Calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
Randomization: When tumors reach a predetermined size (e.g., 50-200 mm³), randomize the mice into control and treatment groups.[5][7]
-
Drug Formulation and Administration:
-
Prepare the 17-AAG solution. The formulation may vary, but a common vehicle is a solution containing DMSO and an emulsifier like egg phospholipid diluent.[18]
-
Administer 17-AAG to the treatment group via the desired route (e.g., intraperitoneal injection, intravenous injection, or oral gavage).[5][7] The control group should receive the vehicle alone.
-
The dosing schedule can vary, for example, daily for 5 days per week for several weeks.[7]
-
Endpoint Analysis
-
Euthanasia and Tumor Excision: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved protocols.
-
Tumor Analysis: Excise the tumors and record their final weight and volume. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for biomarkers like Ki-67) or snap-frozen for molecular analysis (e.g., Western blotting to assess the levels of HSP90 client proteins).[12][14]
Conclusion
17-AAG has demonstrated significant anti-tumor activity in a variety of xenograft models, supporting its development as a cancer therapeutic.[2] The protocols and data presented here provide a valuable resource for researchers designing and interpreting preclinical studies with 17-AAG and other HSP90 inhibitors. Careful consideration of the tumor model, drug formulation, and endpoint analysis is critical for obtaining robust and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic relationships for the heat shock protein 90 molecular chaperone inhibitor 17-allylamino, 17-demethoxygeldanamycin in human ovarian cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitor 17-AAG inhibits progression of LuCaP35 xenograft prostate tumors to castration resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intratumor injection of the Hsp90 inhibitor 17AAG decreases tumor growth and induces apoptosis in a prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The HSP90 inhibitor 17-AAG exhibits potent antitumor activity for pheochromocytoma in a xenograft model | Semantic Scholar [semanticscholar.org]
- 14. Therapeutic effects of radiolabeled 17-allylamino-17-demethoxygeldanamycin on human H460 nonsmall-cell lung carcinoma xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 16. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Synergistic Compounds with 4,5-Dihydrogeldanamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins and signaling molecules involved in cancer cell proliferation and survival.[1][2] Consequently, Hsp90 inhibitors have been actively pursued as anticancer agents. However, their effectiveness as single agents has been hampered by issues of toxicity and the development of drug resistance.[3][4] A promising strategy to overcome these limitations is the use of combination therapies, where Hsp90 inhibitors are paired with other anticancer drugs to achieve synergistic effects.[1][3][5]
4,5-Dihydrogeldanamycin, an analog of the natural product Geldanamycin, is an inhibitor of Hsp90.[6][7] These application notes provide a detailed framework for a high-throughput screening (HTS) campaign to identify compounds that act synergistically with this compound in non-small cell lung cancer (NSCLC) cells. The described protocols cover the entire workflow from the initial single-agent dose-response to the confirmation and quantification of synergistic interactions.
Signaling Pathway: Hsp90 and Client Protein Regulation
The diagram below illustrates the central role of Hsp90 in maintaining the stability and function of various client proteins that are critical for cancer cell survival and proliferation. Inhibition of Hsp90 by compounds like this compound leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis.
Experimental Workflow
The high-throughput screening process is divided into three main stages: a primary screen to identify 'hit' compounds, a secondary screen for hit confirmation and dose-response analysis, and a tertiary screen to quantify synergistic interactions.
Protocols
Protocol 1: Single-Agent Dose-Response and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and each compound in the screening library individually. This data is essential for designing the primary and tertiary screens.
Materials:
-
A549 non-small cell lung cancer cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well clear-bottom white plates
-
This compound (stock solution in DMSO)
-
Compound library (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: Suspend A549 cells in culture medium and seed into 384-well plates at a density of 1,000 cells/well in 40 µL. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare 8-point, 3-fold serial dilutions of this compound and each library compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Add 10 µL of the serially diluted compounds to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with no cells (background control).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Equilibrate the plates to room temperature. Add 25 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Primary High-Throughput Screen
Objective: To screen a compound library to identify "hits" that enhance the cytotoxic effect of a low concentration of this compound.
Methodology:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Treatment:
-
Treat cells with a single, high concentration of each library compound (e.g., 10 µM).
-
In parallel, treat cells with the same concentration of each library compound in combination with a low, fixed concentration of this compound (e.g., its IC20 value, determined from Protocol 1).
-
Include controls: vehicle only, this compound only, and library compounds only.
-
-
Incubation and Viability Assay: Follow steps 4-6 from Protocol 1.
-
Hit Identification: Calculate the percentage of cell growth inhibition for each well. A "hit" is defined as a compound that, in combination with this compound, shows significantly greater inhibition than the sum of the inhibitions of each agent alone. A common threshold is >20% additional inhibition.
Protocol 3: Synergy Quantification using Checkerboard Assay
Objective: To quantitatively assess the synergistic, additive, or antagonistic effects of confirmed hits in combination with this compound.
Methodology:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Matrix Preparation: Create a dose matrix (e.g., 6x6) in a 384-well plate. Serially dilute this compound along the rows and the hit compound along the columns. This creates a matrix of wells with varying concentrations of both drugs.
-
Treatment: Add the compound matrix to the seeded cells.
-
Incubation and Viability Assay: Follow steps 4-6 from Protocol 1.
-
Synergy Analysis:
Data Presentation
Table 1: Single-Agent Activity of this compound and Hit Compounds
| Compound ID | Target/Class | IC50 (µM) in A549 Cells |
| 4,5-DHG | Hsp90 Inhibitor | 0.05 |
| Cmpd-001 | PI3K Inhibitor | 0.25 |
| Cmpd-002 | MEK Inhibitor | 0.10 |
| Cmpd-003 | Topoisomerase II Inhibitor | 0.08 |
| Cmpd-004 | FAK Inhibitor | 0.50 |
Table 2: Combination Index (CI) Values for Drug Combinations
CI values are calculated at 50% fraction affected (Fa=0.5). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][10]
| Combination | Ratio (4,5-DHG:Hit) | CI Value at Fa=0.5 | Interpretation |
| 4,5-DHG + Cmpd-001 | 1:5 | 0.45 | Synergy |
| 4,5-DHG + Cmpd-002 | 1:2 | 0.38 | Strong Synergy |
| 4,5-DHG + Cmpd-003 | 1:1.6 | 0.95 | Additive |
| 4,5-DHG + Cmpd-004 | 1:10 | 0.62 | Synergy |
Logical Relationship for Synergy Determination
The determination of synergy is based on comparing the observed effect of the drug combination to the expected effect if the drugs were acting independently. The Combination Index (CI) provides a quantitative measure of this interaction.
Conclusion
This set of application notes provides a comprehensive guide for conducting a high-throughput screen to identify compounds that are synergistic with the Hsp90 inhibitor this compound. By following these detailed protocols, researchers can effectively identify and validate promising combination therapies for non-small cell lung cancer, potentially leading to more effective treatments with reduced toxicity and a lower likelihood of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of heat shock protein 90 and focal adhesion kinase inhibitors synergistically inhibits the growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process and uses for this compound and its hydroquinone (1992) | Cullen Walter P | 22 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. punnettsquare.org [punnettsquare.org]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
improving 4,5-Dihydrogeldanamycin solubility and stability in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the solubility and stability of 4,5-Dihydrogeldanamycin in culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in handling this compound in cell culture?
A1: this compound, an ansamycin antibiotic and potent Hsp90 inhibitor, exhibits poor aqueous solubility. This characteristic often leads to precipitation when it is introduced into aqueous culture media, resulting in inaccurate dosing and unreliable experimental outcomes. Furthermore, its stability can be compromised by factors such as pH, temperature, and exposure to light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing capacity for both polar and nonpolar compounds.[1][2] It is miscible with water and cell culture media, allowing for dilution to working concentrations.[1]
Q3: What is the maximum permissible concentration of DMSO in the final culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, below 0.1% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in all experiments to account for any effects of the solvent itself.
Q4: How does pH and temperature affect the stability of this compound?
A4: The stability of this compound is influenced by both pH and temperature. Like other ansamycins containing a benzoquinone core, it is susceptible to degradation under non-optimal pH and elevated temperatures. Studies on similar compounds show that degradation rates often increase in alkaline and strongly acidic conditions, as well as at higher temperatures.[3][4][5] For optimal stability, it is recommended to store stock solutions at -20°C or -80°C and prepare working solutions fresh for each experiment.
Q5: Can serum in the culture medium affect the stability and availability of this compound?
A5: Yes, components of fetal bovine serum (FBS) can interact with small molecules. Proteins in the serum may bind to the compound, which can either increase its stability in the solution or reduce its free, active concentration.[6] The extent of protein binding can vary, and its impact on the compound's activity should be considered, especially when comparing results between serum-containing and serum-free experiments.[7][8][9][10]
Troubleshooting Guide: Precipitation and Instability
This guide provides a systematic approach to resolving common issues with this compound in cell culture.
Issue 1: Precipitation upon addition to culture medium.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High Final Concentration | The concentration of this compound in the media may exceed its aqueous solubility limit. Determine the maximum soluble concentration by preparing serial dilutions and observing for precipitation. |
| Inadequate Mixing | Localized high concentrations can occur during addition. Pre-warm the media to 37°C. Add the stock solution drop-wise while gently vortexing or swirling the media to ensure rapid and even dispersion. |
| Low DMSO Tolerance | The final DMSO concentration may be too low to maintain solubility. While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), consider preparing a more concentrated stock solution to minimize the volume added to the media. |
| Media Composition | Components in the media, such as salts or high concentrations of certain supplements, may reduce solubility.[11] Test the solubility in a basal medium (e.g., DMEM or RPMI-1640) first, then add supplements individually to identify any components that may be causing precipitation. |
Issue 2: Loss of biological activity or inconsistent results.
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Improper storage can lead to degradation. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Instability in Culture Medium | The compound may be degrading in the culture medium at 37°C over the course of the experiment. Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. |
| Incorrect pH of Media | The pH of the culture medium can affect the compound's stability. Ensure the culture medium is properly buffered and the pH is within the optimal range for your cells (typically pH 7.2-7.4). |
| Photodegradation | Exposure to light can cause degradation. Protect stock and working solutions from light by using amber vials or wrapping containers in foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Culture Medium
-
Materials: Prepared stock solution, complete cell culture medium, sterile tubes.
-
Procedure: a. Pre-warm the complete cell culture medium to 37°C. b. Thaw a single-use aliquot of the this compound stock solution at room temperature. c. To minimize precipitation, perform a serial dilution. First, dilute the stock solution to an intermediate concentration in a small volume of pre-warmed medium. d. Add the intermediate dilution (or the stock solution for the initial dilution step) drop-wise to the final volume of pre-warmed culture medium while gently swirling. e. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 3: Quantification of this compound by HPLC
A High-Performance Liquid Chromatography (HPLC) method can be used to determine the concentration and assess the stability of this compound.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient will need to be optimized.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Quantification: Create a standard curve using known concentrations of a this compound reference standard to quantify the concentration in your samples.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Water | Insoluble |
Visualizations
Signaling Pathways
This compound is an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins, many of which are critical components of oncogenic signaling pathways.[12][13][14][15][16] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting downstream signaling.
A key consequence of Hsp90 inhibition is the disruption of the PI3K/Akt and RAF/MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.
Experimental and Logical Workflows
A systematic approach is essential when troubleshooting solubility and stability issues.
The degradation of benzoquinone ansamycins like this compound can proceed through several pathways, often initiated by the reduction of the quinone moiety.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum protein binding of the aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Binding • Frontage Laboratories [frontagelab.com]
- 9. Binding of aminoglycoside antibiotics to human serum proteins. III. Effect of experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum Protein Binding of the Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process and uses for this compound and its hydroquinone (1992) | Cullen Walter P | 22 Citations [scispace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HSP90 Function | HSP90 [hsp90.ca]
identifying and minimizing off-target effects of 4,5-Dihydrogeldanamycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of 4,5-Dihydrogeldanamycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It belongs to the benzoquinone ansamycin class of antibiotics.[3] The molecule binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[2] This leads to the proteasomal degradation of a wide range of HSP90 client proteins, many of which are crucial for cancer cell proliferation and survival, such as HER2, AKT, and c-RAF.[3][4]
Q2: What are the known off-target effects of this compound and other benzoquinone ansamycins?
A2: The primary source of off-target effects for benzoquinone ansamycins like this compound is the benzoquinone ring. This moiety can lead to:
-
Redox Cycling: The quinone can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce reactive oxygen species (ROS). This can lead to oxidative stress and cellular damage.
-
Arylation of Nucleophiles: The electrophilic quinone ring can react with cellular nucleophiles, such as cysteine residues in proteins and glutathione. This covalent modification can lead to protein inactivation and cellular toxicity, including hepatotoxicity.[5][6]
Q3: How does the cellular environment, specifically NQO1 and NRF2 status, influence the activity and off-target effects of this compound?
A3: The cellular redox environment plays a critical role. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) can catalyze a two-electron reduction of the benzoquinone ring to a hydroquinone.[7][8][9] This hydroquinone form of geldanamycin analogs often exhibits a higher affinity for HSP90, thus enhancing its on-target activity.[7]
The expression of NQO1 is regulated by the transcription factor NRF2.[10][11][12] In some cancer cells, the NRF2 pathway is constitutively active, leading to high levels of NQO1. This can sensitize these cells to benzoquinone ansamycins, creating a potential therapeutic window. However, it also means that normal tissues with high NQO1 expression could be more susceptible to off-target toxicity. Therefore, it is crucial to characterize the NQO1 and NRF2 status of your experimental system.
Q4: What are the initial steps to assess potential off-target effects in my experiments?
A4: A multi-pronged approach is recommended:
-
Dose-Response Curve: Determine the IC50 value for your cell line of interest and observe the cellular morphology at different concentrations. Look for signs of general toxicity that might indicate off-target effects at higher concentrations.
-
On-Target Engagement: Confirm that this compound is engaging with HSP90 in your cells. This can be done by observing the degradation of known sensitive HSP90 client proteins (e.g., HER2, AKT) via Western blot.[4]
-
Heat Shock Response: Monitor the induction of heat shock proteins, such as HSP70, by Western blot. Inhibition of HSP90 typically leads to the activation of Heat Shock Factor 1 (HSF1) and subsequent upregulation of HSP70. This is a good indicator of on-target pathway modulation.[13]
-
Control Compounds: Include a structurally related but inactive analog of this compound in your experiments, if available. This can help to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent results or high variability between experiments.
-
Question: I am observing significant variability in my cell viability assays or western blot results when using this compound. What could be the cause?
-
Answer: Inconsistent results with novel compounds can arise from several factors.[14]
-
Compound Solubility and Stability: Ensure that this compound is fully solubilized in your culture medium at the working concentration. Precipitated compound will lead to inaccurate dosing. Also, consider the stability of the compound in your experimental conditions over time.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular responses to drug treatment. Standardize your cell culture protocols meticulously.
-
Batch-to-Batch Variability: If using different batches of the compound, perform analytical characterization (e.g., HPLC, MS) to ensure purity and consistency.
-
Issue 2: Unexpected or excessive cytotoxicity at low concentrations.
-
Question: My cells are dying at concentrations where I expect to see specific inhibition of HSP90. How can I determine if this is an off-target effect?
-
Answer:
-
Time-Course Experiment: Perform a time-course experiment to distinguish between rapid, acute toxicity (more likely off-target) and a slower, on-target-mediated cell death.
-
Rescue Experiment: If possible, try to rescue the phenotype by overexpressing a key downstream client protein that is degraded by HSP90 inhibition. If the cytotoxicity persists, it is more likely due to off-target effects.
-
Measure Oxidative Stress: Use fluorescent probes (e.g., DCFDA) to measure the levels of intracellular ROS. A significant increase in ROS at cytotoxic concentrations would point towards redox cycling as a potential off-target mechanism.
-
Assess Mitochondrial Function: Evaluate mitochondrial membrane potential using dyes like TMRE or JC-1. Off-target effects can often manifest as mitochondrial dysfunction.
-
Issue 3: Lack of correlation between HSP90 client protein degradation and cellular phenotype.
-
Question: I see clear degradation of HSP90 client proteins, but the expected downstream effect (e.g., apoptosis, cell cycle arrest) is not observed. What could be happening?
-
Answer:
-
Activation of Compensatory Pathways: Cancer cells can adapt to HSP90 inhibition by upregulating parallel survival pathways, such as the PI3K/AKT/mTOR pathway.[13] Use a phospho-kinase array or targeted western blots to investigate the activation of other signaling nodes.
-
Cell Line-Specific Dependencies: The cellular consequence of inhibiting HSP90 is highly dependent on the specific client proteins that are critical for that cell line's survival. Your cell line may not be critically dependent on the client proteins you are monitoring. A broader proteomic analysis might be necessary to identify the key vulnerabilities.
-
Sub-optimal Drug Concentration or Treatment Duration: It's possible that the extent or duration of client protein degradation is insufficient to trigger the desired phenotype. Optimize your treatment conditions.
-
Data Presentation
Table 1: Key Parameters for On-Target vs. Off-Target Effects of Benzoquinone Ansamycins
| Parameter | On-Target Effect (HSP90 Inhibition) | Potential Off-Target Effect |
| Primary Molecular Event | Binding to HSP90 ATP pocket | Redox cycling, arylation of nucleophiles |
| Key Cellular Mediator | Proteasome-mediated degradation | NQO1, ROS, cellular thiols |
| Typical Biomarkers | Degradation of client proteins (HER2, AKT), induction of HSP70 | Increased intracellular ROS, glutathione depletion |
| Concentration Range | Typically in the nanomolar to low micromolar range | Often more pronounced at higher micromolar concentrations |
| Time Course | Gradual onset as client proteins are degraded | Can be rapid and acute |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation and HSP70 Induction
This protocol is to confirm the on-target engagement of this compound in a cellular context.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Treatment: Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against a sensitive HSP90 client protein (e.g., HER2, AKT), HSP70, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A dose-dependent decrease in the client protein and an increase in HSP70 would indicate on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to directly assess the binding of this compound to HSP90 in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[15][16][17][18][19]
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x IC50) or vehicle for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction).
-
Analyze the levels of soluble HSP90 in each sample by Western blot as described in Protocol 1.
-
-
Data Analysis: Plot the amount of soluble HSP90 as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.
Protocol 3: Quantitative Proteomics for Global Off-Target Identification
This approach provides an unbiased, proteome-wide view of protein expression changes following treatment with this compound, which can help identify potential off-target effects.
-
Sample Preparation:
-
Treat cells with this compound at a relevant concentration (e.g., IC50) and a vehicle control for a chosen time point (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon drug treatment.
-
Perform pathway analysis on the differentially expressed proteins to identify signaling pathways that are perturbed, which may point to off-target effects.
-
Visualizations
Caption: On-target effect of this compound on the HSP90 chaperone cycle.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Influence of the NRF2/NQO1 pathway on this compound.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoquinoid ansamycins (herbimycin A and geldanamycin) interfere with the maturation of growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19-Substituted Benzoquinone Ansamycin Heat Shock Protein-90 Inhibitors: Biological Activity and Decreased Off-Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role for NAD(P)H:quinone Oxidoreductase 1 and Manganese-Dependent Superoxide Dismutase in 17-(Allylamino)-17-demethoxygeldanamycin-Induced Heat Shock Protein 90 Inhibition in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Overcoming Acquired Resistance to 4,5-Dihydrogeldanamycin (17-AAG)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the mechanisms of acquired resistance to the HSP90 inhibitor 4,5-Dihydrogeldanamycin (17-AAG). It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (17-AAG) and how does it work? A1: 17-AAG (Tanespimycin) is a derivative of the ansamycin antibiotic geldanamycin. It is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and signaling.[1][2][3] By binding to the N-terminal ATP pocket of HSP90, 17-AAG competitively inhibits its ATPase activity, leading to the misfolding and subsequent proteasomal degradation of oncogenic client proteins.[3][4][5] This disrupts multiple signaling pathways simultaneously, making HSP90 an attractive target for cancer therapy.[1][6]
Q2: What are the primary mechanisms of acquired resistance to 17-AAG? A2: Cancer cells can develop resistance to 17-AAG through several mechanisms:
-
Activation of the Heat Shock Response (HSR): Inhibition of HSP90 activates Heat Shock Factor 1 (HSF1), which upregulates pro-survival chaperones like HSP70 and HSP27.[6][7][8][9] These chaperones can compensate for HSP90 inhibition and prevent apoptosis.[6]
-
Reduced NQO1 Activity: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that metabolically activates 17-AAG. Reduced expression of NQO1 or selection for a functionally inactive polymorphism (NQO1*2) is a common mechanism of resistance.[10][11] This resistance is often specific to ansamycin-class HSP90 inhibitors.[10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump 17-AAG out of the cell, reducing its intracellular concentration and efficacy.[8][12][13]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to circumvent their dependency on HSP90 client proteins for survival.[6][8][14][15]
-
Alterations in HSP90 or Co-chaperones: Although less common, mutations in the HSP90 ATP-binding pocket can reduce inhibitor affinity.[8] Additionally, increased levels of co-chaperones like p23 can promote drug resistance.[7][8]
Q3: Is resistance to 17-AAG reversible? A3: In some cases, resistance can be partially reversible. Studies have shown that after the cessation of 17-AAG exposure in culture, the resistance index can decrease and then stabilize at a level still higher than the parental cells.[11]
Q4: If my cells become resistant to 17-AAG, will they be resistant to other HSP90 inhibitors? A4: Not necessarily. Cross-resistance depends on the mechanism. If resistance is due to reduced NQO1 activity, cells often remain sensitive to structurally unrelated HSP90 inhibitors (e.g., purine-based or resorcinylic pyrazole/isoxazole amide compounds) that do not require NQO1 for activation.[10][11] However, if resistance is mediated by mechanisms like HSP70/HSP27 upregulation or activation of bypass pathways, broader cross-resistance may be observed.
Troubleshooting Experimental Issues
Q5: My cancer cell line, which was previously sensitive, is now showing resistance to 17-AAG. What should I check first? A5: When observing a loss of 17-AAG efficacy, perform the following initial checks:
-
Confirm Inhibitor Integrity: Verify the concentration, purity, and storage conditions of your 17-AAG stock. Ensure it has not degraded.
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Cell line misidentification is a common issue.
-
Check for Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular physiology and drug response.[16]
-
Monitor Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Try the experiment again with a lower-passage stock of the cells.[17]
-
Review Culture Conditions: Ensure consistency in media, serum, and incubator conditions (CO2, temperature, humidity), as these can influence cell growth and drug sensitivity.
Q6: I am performing a cell viability assay (e.g., MTT, SRB) and my results are inconsistent. What are common pitfalls? A6: Inconsistent viability assay results can often be traced to technical issues:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension before plating and mix the cells between pipetting to avoid settling. This prevents variability in cell numbers across the plate.
-
"Edge Effect": Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth and drug concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.
-
Incorrect Seeding Density: Too few cells can lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting drug response.[18] Determine the optimal seeding density where cells are in the logarithmic growth phase throughout the assay.[19][20]
-
Pipetting Errors: Forceful pipetting can cause cell stress or detachment.[18] Handle cell suspensions gently.
Q7: My western blot for HSP90 client proteins (e.g., AKT, CDK4) does not show degradation after 17-AAG treatment in my resistant cells. What does this indicate? A7: This is a key indicator of effective resistance. The lack of client protein degradation suggests that the intracellular concentration or effect of 17-AAG is insufficient to inhibit HSP90. This could be due to:
-
Reduced NQO1-mediated activation of 17-AAG.[10]
-
Compensatory mechanisms , such as high levels of pro-survival chaperones (HSP70, HSP27), stabilizing the client proteins despite HSP90 inhibition.[6][7] To investigate further, you can measure the intracellular concentration of 17-AAG or use an NQO1 inhibitor to see if it sensitizes the resistant cells.[11]
Quantitative Data on 17-AAG Resistance
The following tables summarize IC50 values and resistance indices (RI) from studies on acquired 17-AAG resistance.
Table 1: IC50 Values in Parental vs. 17-AAG Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Cell Line | Resistant IC50 (µM) | Resistance Index (RI) | Reference |
|---|---|---|---|---|---|
| Glioblastoma (various) | Not specified | 17-AAG Resistant Clones | Not specified | 20 - 137 | [10][11] |
| MDA-MB-435 | 0.03 | MDA-435R | 7.12 | 237 | [21] |
| MDA-MB-231 | 0.9 | MDA-231R | 10.35 | 11.5 | [21] |
Resistance Index (RI) = IC50 of the resistant line / IC50 of the parental line.
Table 2: Cross-Resistance of 17-AAG-Resistant Glioblastoma Cells to Other HSP90 Inhibitors
| Compound | Class | Cross-Resistance (RI) | Reference |
|---|---|---|---|
| 17-DMAG | Ansamycin | 5.1 - 7.2 | [10] |
| 17-AG | Ansamycin | 1.5 - 12.6 | [10] |
| Radicicol | Macrolide | < 1.0 (No cross-resistance) | [10][11] |
| BIIB021 | Purine-based | < 1.0 (No cross-resistance) | [10][11] |
| NVP-AUY922 | Resorcinolic isoxazole amide | < 1.0 (No cross-resistance) |[10][11] |
Visualizations: Pathways and Workflows
Caption: Key mechanisms of acquired resistance to 17-AAG.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives [mdpi.com]
- 7. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PET Monitoring the Induction of HSF1/HSP70 Expression Following 17-AAG Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heat Shock Protein 90 Triggers Multi-Drug Resistance of Ovarian Cancer via AKT/GSK3β/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4,5-Dihydrogeldanamycin (4,5-DHGDM) Dosage and Treatment Schedule In Vitro
Welcome to the technical support center for the in vitro application of 4,5-Dihydrogeldanamycin (4,5-DHGDM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and treatment scheduling, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for 4,5-DHGDM in vitro?
A1: For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A common starting point for geldanamycin analogs is to perform serial dilutions from a high concentration (e.g., 10 µM to 100 µM) down to the nanomolar range. The optimal concentration will vary significantly depending on the cell line's sensitivity.
Q2: How long should I treat my cells with 4,5-DHGDM?
A2: The optimal treatment duration depends on the endpoint being measured. For assessing the degradation of HSP90 client proteins, a time-course experiment is recommended. This can range from a few hours (e.g., 4, 8, 12 hours) up to 72 hours. For cell viability or cytotoxicity assays, a longer incubation period, typically 24 to 72 hours, is common to observe the full effect of the compound.
Q3: How can I confirm that 4,5-DHGDM is active in my cells?
A3: The most direct way to confirm the on-target activity of 4,5-DHGDM is to assess the degradation of known HSP90 client proteins via Western blotting. Commonly studied client proteins include AKT, HER2, and c-Raf. A decrease in the levels of these proteins upon treatment is a hallmark of HSP90 inhibition.
Q4: My IC50 value for 4,5-DHGDM differs from what has been reported for similar compounds. What could be the reason?
A4: IC50 values can vary between different studies and even between experiments within the same lab.[1][2] This variability can be attributed to several factors, including:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to drugs.[3]
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can all influence the apparent IC50 value.[1]
-
Assay Method: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different IC50 values as they measure different aspects of cell health.[3]
-
Drug Stability and Purity: The purity of the compound and its stability in culture medium can affect its potency.[2]
Q5: Can I use 4,5-DHGDM in combination with other drugs?
A5: Yes, HSP90 inhibitors like 4,5-DHGDM are often evaluated in combination with other therapeutic agents. These combinations can lead to synergistic effects. When planning combination studies, it is important to first establish the optimal dose and schedule for 4,5-DHGDM as a single agent in your model system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability at expected concentrations. | The concentration range tested is too low. | Test a broader and higher concentration range. |
| The compound may have degraded. | Prepare fresh stock solutions and working dilutions for each experiment. Protect the stock solution from light and repeated freeze-thaw cycles. | |
| The chosen cell line is resistant to HSP90 inhibition. | Confirm the on-target activity by checking for the degradation of HSP90 client proteins via Western blot. Consider using a different, more sensitive cell line as a positive control. | |
| High variability in results between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Visually inspect the wells for any precipitate after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.5%). | |
| Weak or no signal for HSP90 client protein degradation in Western blot. | Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for client protein degradation. |
| Inefficient protein extraction or degradation during lysis. | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times. | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody at the recommended dilution. Run a positive control to ensure the antibody is working. | |
| Unexpected increase in the signal of some proteins after treatment. | This could be a cellular stress response. Inhibition of HSP90 can lead to the upregulation of other heat shock proteins, such as HSP70, as a compensatory mechanism. | This is an expected on-target effect and can be used as a marker of HSP90 inhibition. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol outlines the steps to determine the concentration of 4,5-DHGDM that inhibits cell growth by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (4,5-DHGDM)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a high-concentration stock solution of 4,5-DHGDM in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to create a range of working solutions. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared 4,5-DHGDM working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol describes how to assess the effect of 4,5-DHGDM on the protein levels of its client proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4,5-DHGDM)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-c-Raf, anti-HSP70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with varying concentrations of 4,5-DHGDM and for different durations (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and develop with a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control to determine the change in client protein levels.
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Effects of RAF inhibitors on PI3K/AKT signalling depend on mutational status of the RAS/RAF signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT upregulates B-Raf Ser445 phosphorylation and ERK1/2 activation in prostate cancer cells in response to androgen depletion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of 4,5-Dihydrogeldanamycin for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing stable formulations of 4,5-Dihydrogeldanamycin for in vivo applications. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo use?
A1: Like other geldanamycin derivatives, this compound is expected to have poor aqueous solubility and potential instability, which are significant hurdles for developing an effective in vivo formulation.[1][2][3] Key challenges include:
-
Low Aqueous Solubility: This can lead to poor bioavailability and limit the achievable concentration in parenteral formulations.
-
Chemical Instability: The ansamycin benzoquinone core is susceptible to degradation, particularly oxidation.[4] The hydroquinone form, while more water-soluble, can be readily oxidized back to the quinone.[4]
-
Potential for Hepatotoxicity: Geldanamycin and some of its derivatives have shown dose-limiting hepatotoxicity, a factor that must be considered in formulation and dosing strategy.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related ansamycin antibiotics like geldanamycin and its derivatives (e.g., 17-AAG), the following degradation pathways are likely:
-
Oxidation: The hydroquinone form of this compound is susceptible to oxidation, converting it to the corresponding quinone. This process can be catalyzed by metal ions.[4]
-
Hydrolysis: The amide and carbamate functionalities within the ansa chain may be susceptible to hydrolysis under acidic or alkaline conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation of the ansamycin scaffold.
Q3: What initial steps should I take to assess the stability of my this compound compound?
A3: A forced degradation study is a critical first step to understand the intrinsic stability of your this compound batch. This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during storage or use. The goal is to identify potential degradation products and degradation pathways.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers.
-
Precipitation of the compound upon dilution of a stock solution.
-
Low and variable results in in vivo efficacy studies.
Possible Causes:
-
The inherent hydrophobicity of the ansamycin scaffold.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Co-solvents | Prepare formulations using a co-solvent system. Common co-solvents for parenteral use include ethanol, propylene glycol, and polyethylene glycol (PEG). | Co-solvents can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle. |
| 2. Surfactants | Incorporate non-ionic surfactants such as polysorbates (e.g., Tween® 80) or cremophor EL. | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. |
| 3. Cyclodextrins | Evaluate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility. |
| 4. pH Adjustment | Investigate the pH-solubility profile of this compound. If the molecule has ionizable groups, adjusting the pH of the formulation vehicle can significantly impact solubility. | Ionization of a drug molecule generally increases its aqueous solubility. |
| 5. Nanoparticle Formulations | Consider formulating this compound as a nanosuspension or encapsulating it in polymeric nanoparticles. | Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate and saturation solubility. |
| 6. Liposomal Formulations | Explore the use of liposomes to encapsulate this compound. | Liposomes are lipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and altering their pharmacokinetic profile. |
Issue 2: Formulation Instability and Degradation
Symptoms:
-
Change in the color or clarity of the formulation over time.
-
Appearance of new peaks in HPLC analysis of the formulation.
-
Decrease in the concentration of this compound over time.
-
Reduced in vivo efficacy with older batches of the formulation.
Possible Causes:
-
Oxidation of the hydroquinone moiety.
-
Hydrolysis of labile functional groups.
-
Photodegradation from exposure to light.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Protect from Light | Prepare and store the formulation in light-protected containers (e.g., amber vials). | Minimizes photodegradation of the ansamycin structure. |
| 2. Inert Atmosphere | During preparation and storage, blanket the formulation with an inert gas like nitrogen or argon. | Reduces the exposure to oxygen, thereby minimizing oxidative degradation. |
| 3. Add Antioxidants | Include antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in the formulation. | Antioxidants can scavenge free radicals and inhibit oxidative degradation pathways. |
| 4. Add Chelating Agents | Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA). | Metal ions can catalyze the oxidation of the hydroquinone.[4] Chelating agents bind these metal ions, preventing them from participating in degradation reactions.[4] |
| 5. Optimize pH | Determine the pH of maximum stability for this compound and buffer the formulation accordingly. | The rate of hydrolysis is often pH-dependent. Maintaining the formulation at a pH where the drug is most stable can significantly improve its shelf-life. |
| 6. Lyophilization | For long-term storage, consider lyophilizing (freeze-drying) the formulation. | Removing water from the formulation can significantly slow down hydrolytic degradation pathways and improve long-term stability. |
Data Presentation
Table 1: Potential Excipients for this compound Formulation
| Excipient Category | Example | Function | Concentration Range (Typical) |
| Co-solvents | Ethanol, Propylene Glycol, PEG 300/400 | Increase solubility | 10-50% (v/v) |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor EL | Increase solubility, enhance stability | 0.1-5% (w/v) |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increase solubility via inclusion complexation | 5-40% (w/v) |
| Antioxidants | Ascorbic Acid, Butylated Hydroxytoluene (BHT) | Prevent oxidative degradation | 0.01-0.1% (w/v) |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Prevent metal-catalyzed oxidation | 0.01-0.1% (w/v) |
| Buffering Agents | Citrate buffer, Phosphate buffer | Maintain optimal pH for stability and solubility | 10-50 mM |
| Liposome Components | Phosphatidylcholine, Cholesterol, DSPE-PEG | Form vesicles for drug encapsulation | Varies with formulation |
| Nanoparticle Polymers | PLGA, PLA | Form matrix for drug encapsulation | Varies with formulation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution to obtain the solid drug. Heat the solid at 80°C for 24, 48, and 72 hours. Also, prepare a solution of the drug in a proposed formulation vehicle and heat at 60°C.
-
Photodegradation: Expose the solid drug and a solution of the drug in the formulation vehicle to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent drug from all degradation products.
-
Characterize the major degradation products using LC-MS/MS to elucidate their structures.
-
Protocol 2: Preparation of a Liposomal Formulation
Objective: To encapsulate this compound in liposomes to improve its solubility and stability.
Methodology (Thin-film hydration method):
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of a phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[5][6]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.[5]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.[6] This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability of the liposomes.
-
Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
-
Visualizations
Caption: Hsp90 inhibition by this compound.
Caption: Workflow for developing an in vivo formulation.
Caption: Potential degradation pathways for this compound.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Technical Support Center: Mitigating Hepatotoxicity of 4,5-Dihydrogeldanamycin (17-AAG) in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hepatotoxicity with 4,5-Dihydrogeldanamycin (17-AAG) in animal studies. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (17-AAG)-induced hepatotoxicity?
A1: The primary mechanism of 17-AAG-induced hepatotoxicity is attributed to its benzoquinone ansamycin structure. This structure undergoes redox cycling, a process that generates reactive oxygen species (ROS), including superoxide radicals.[1] This redox cycling is catalyzed by enzymes such as NADPH-cytochrome P450 reductase.[1] The resulting oxidative stress in hepatocytes leads to cellular damage, inflammation, and apoptosis, manifesting as elevated liver enzymes and histopathological changes.
Q2: What are the typical signs of 17-AAG-induced hepatotoxicity in animal models?
A2: Animals experiencing 17-AAG-induced hepatotoxicity may exhibit the following signs:
-
Clinical: Lethargy, weight loss, and changes in appetite.
-
Biochemical: Significant elevation in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of hepatocellular injury.
-
Histopathological: Liver tissue examination may reveal hepatocellular necrosis, apoptosis, inflammatory cell infiltration, and sinusoidal congestion.
Q3: Are there any known strategies to mitigate 17-AAG-induced hepatotoxicity?
A3: While no clinically established mitigating agents are specifically approved for co-administration with 17-AAG, preclinical research into compounds with similar mechanisms of liver injury suggests that co-administration of antioxidants may be a viable strategy. The rationale is to counteract the oxidative stress induced by 17-AAG. Potential candidates for investigation include N-acetylcysteine (NAC), silymarin, and vitamin E, all of which have demonstrated hepatoprotective effects in other models of drug-induced liver injury.[2][3][4]
Q4: How does N-acetylcysteine (NAC) potentially mitigate 17-AAG hepatotoxicity?
A4: N-acetylcysteine is a precursor to the antioxidant glutathione (GSH).[5][6] By replenishing intracellular GSH stores, NAC enhances the detoxification of reactive metabolites and directly scavenges ROS.[6][7] This can help to buffer the oxidative stress caused by 17-AAG's redox cycling, thereby protecting hepatocytes from damage.[5][8]
Q5: What is the proposed mechanism for silymarin's hepatoprotective effect in this context?
A5: Silymarin, a flavonoid extracted from milk thistle, is a potent antioxidant.[9][10] It is believed to protect the liver by scavenging free radicals, inhibiting lipid peroxidation, and enhancing the cellular antioxidant defense system by increasing the synthesis of GSH.[10] It may also modulate inflammatory pathways, which are often downstream of oxidative stress.[9]
Q6: Can Vitamin E be used to counteract 17-AAG liver toxicity?
A6: Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[4] By neutralizing free radicals, it can interrupt the chain reaction of oxidative damage initiated by 17-AAG-induced ROS. Studies in various animal models of liver injury have shown that vitamin E can reduce serum aminotransferase levels and improve liver histology.[4][11]
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting/Optimization Steps |
| High mortality in 17-AAG treated group. | 1. Dose of 17-AAG is too high.2. Animal strain is particularly sensitive.3. Formulation/vehicle is causing toxicity. | 1. Conduct a dose-response study to determine the maximum tolerated dose (MTD).2. Review literature for strain-specific sensitivity to 17-AAG.3. Ensure the vehicle is non-toxic and properly prepared. Consider alternative formulations.[3] |
| Significant elevation of ALT/AST levels. | 1. 17-AAG is inducing expected hepatotoxicity.2. Underlying liver condition in the animals. | 1. This is an expected outcome. Proceed with testing mitigating agents.2. Ensure use of healthy animals with baseline liver function tests within the normal range. |
| High variability in liver enzyme levels within the same treatment group. | 1. Inconsistent dosing or administration.2. Individual animal differences in metabolism.3. Stress-induced enzyme elevation. | 1. Ensure accurate and consistent dosing and administration technique.2. Increase the number of animals per group to improve statistical power.3. Acclimatize animals properly and handle them gently to minimize stress. |
| No significant hepatoprotective effect observed with the co-administered agent. | 1. Dose of the mitigating agent is too low.2. Timing of administration is not optimal.3. The chosen agent is not effective against 17-AAG's specific mechanism of toxicity. | 1. Perform a dose-escalation study for the mitigating agent.2. Test different administration schedules (e.g., pre-treatment, co-treatment, post-treatment).3. Consider testing alternative agents with different antioxidant or anti-inflammatory mechanisms. |
Quantitative Data Summary
The following tables summarize representative data from studies on hepatoprotective agents in animal models of drug-induced liver injury. Note: Data for direct co-administration with 17-AAG is not currently available in the reviewed literature; these tables are based on analogous models of oxidative stress-induced liver injury.
Table 1: Effect of N-Acetylcysteine (NAC) on Liver Function Markers in a Rat Model of CCl4-Induced Hepatotoxicity [5]
| Treatment Group | ALT (U/L) | AST (U/L) |
| Control | 35.8 ± 4.2 | 89.5 ± 9.8 |
| CCl4 | 245.6 ± 21.3 | 412.7 ± 35.1 |
| CCl4 + NAC (low dose) | 158.4 ± 15.7 | 289.3 ± 24.6 |
| CCl4 + NAC (high dose) | 98.2 ± 10.1 | 185.6 ± 19.8 |
Table 2: Effect of Silymarin on Liver Function Markers in a Mouse Model of Acetaminophen (APAP)-Induced Hepatotoxicity [2][12]
| Treatment Group | ALT (U/L) | AST (U/L) |
| Control | 42 ± 5 | 115 ± 12 |
| APAP | 8540 ± 980 | 10250 ± 1150 |
| APAP + Silymarin | 3250 ± 410 | 4580 ± 520 |
Table 3: Effect of Vitamin E on Liver Function Markers in a Rat Model of Doxorubicin-Induced Hepatotoxicity [13]
| Treatment Group | ALT (U/L) | AST (U/L) |
| Control | 45 ± 3 | 120 ± 8 |
| Doxorubicin | 110 ± 9 | 250 ± 18 |
| Doxorubicin + Vitamin E | 65 ± 5 | 155 ± 12 |
Experimental Protocols
Protocol 1: Evaluation of a Hepatoprotective Agent Against 17-AAG-Induced Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle control (e.g., DMSO/Cremophor-based vehicle).
-
Group 2: 17-AAG.
-
Group 3: Hepatoprotective agent alone.
-
Group 4: 17-AAG + Hepatoprotective agent.
-
-
Dosing and Administration:
-
17-AAG: Administer a dose known to induce moderate hepatotoxicity (e.g., 25-50 mg/kg) via intraperitoneal (i.p.) injection.
-
Hepatoprotective Agent (e.g., NAC, Silymarin, Vitamin E): Administer via oral gavage or i.p. injection at a dose determined from literature review (e.g., NAC: 150 mg/kg; Silymarin: 100 mg/kg; Vitamin E: 100 mg/kg). The timing of administration (pre-treatment, co-treatment, or post-treatment) should be a key variable to investigate.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity.
-
Sample Collection: At 24 hours post-17-AAG administration, collect blood via cardiac puncture for serum biochemistry (ALT, AST). Euthanize animals and collect liver tissue.
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for histopathology (H&E staining). Snap-freeze another portion in liquid nitrogen for molecular analyses (e.g., oxidative stress markers, gene expression).
-
Endpoint Analysis:
-
Biochemistry: Measure serum ALT and AST levels.
-
Histopathology: Score liver sections for necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and reduced glutathione (GSH) in liver homogenates.
-
Visualizations
References
- 1. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin Protects Against Acute Ethanol-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The protective effects of n-acetylcysteine against acute hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin E as a Treatment for Nonalcoholic Fatty Liver Disease: Reality or Myth? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
troubleshooting inconsistent results in 4,5-Dihydrogeldanamycin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dihydrogeldanamycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with 17-AAG, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent IC50 values or variable effects on cell viability.
-
Question: Why do I observe different IC50 values for 17-AAG across different cancer cell lines or even between experiments with the same cell line?
-
Answer: Inconsistent IC50 values are a common challenge in 17-AAG experiments and can be attributed to several factors:
-
Cell Line-Specific Dependencies: The sensitivity of cancer cells to HSP90 inhibition is highly dependent on their reliance on specific HSP90 client proteins for survival and proliferation.[1][2] For instance, tumors driven by HER2 or mutant B-Raf may exhibit greater sensitivity.[3][4]
-
Drug Solubility and Stability: 17-AAG has low aqueous solubility and can be unstable in solution.[5][6] Improper dissolution or prolonged storage of stock solutions can lead to decreased potency. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment and store the stock at -20°C, protected from light.[6]
-
Assay Duration and Type: The duration of drug exposure can significantly impact IC50 values. Typically, cell viability is assessed after 48-72 hours of treatment.[7][8] The choice of viability assay (e.g., MTT, MTS, or direct cell counting) can also influence results, as some assays measure metabolic activity while others measure cell number.[1][9]
-
Cell Culture Conditions: Factors such as cell density at the time of treatment, passage number, and media composition can affect cellular responses to 17-AAG.
-
Issue 2: Incomplete or variable degradation of HSP90 client proteins.
-
Question: My western blot results show incomplete or inconsistent degradation of target client proteins like Akt or c-Raf after 17-AAG treatment. What could be the reason?
-
Answer: Observing variable client protein degradation is a frequent issue. Here are some potential causes and troubleshooting steps:
-
Suboptimal Drug Concentration or Incubation Time: The degradation of different client proteins can occur at different rates and require different concentrations of 17-AAG.[10] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and client protein of interest.[8][11]
-
Induction of Heat Shock Response: Inhibition of HSP90 by 17-AAG triggers a heat shock response, leading to the upregulation of other heat shock proteins, notably HSP72.[1] HSP72 can have a cytoprotective effect and may interfere with the degradation of some client proteins.[1] Consider monitoring HSP72 levels as a biomarker of HSP90 inhibition.
-
Proteasome Activity: The degradation of HSP90 client proteins is mediated by the ubiquitin-proteasome pathway.[1][12] Variations in proteasome activity between cell lines could influence the efficiency of client protein degradation.
-
Experimental Protocol: Ensure proper sample handling, including the use of fresh lysis buffer with protease and phosphatase inhibitors, to prevent artificial degradation or stabilization of proteins.[13]
-
Issue 3: Unexpected or off-target effects.
-
Question: I am observing cellular effects that are not consistent with the known mechanism of HSP90 inhibition. Could 17-AAG have off-target effects?
-
Answer: While 17-AAG is a potent HSP90 inhibitor, off-target effects can occur, especially at higher concentrations.
-
Hepatotoxicity: One of the known toxicities of geldanamycin derivatives is hepatotoxicity, although 17-AAG has an improved profile compared to its parent compound.[3][5]
-
NQO1-Mediated Metabolism: In some cell lines, resistance to 17-AAG can be mediated by the enzyme NQO1, which metabolizes the drug.[14]
-
Purity of the Compound: Ensure the purity of the 17-AAG being used, as impurities could contribute to unexpected biological activities.
-
Data Presentation: Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of 17-AAG in various cancer cell lines as reported in the literature. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type/Duration | Reference |
| BT474 | Breast Carcinoma | 5-6 | Not Specified | [4] |
| LNCaP | Prostate Cancer | 25-45 | Growth Inhibition | [4] |
| LAPC-4 | Prostate Cancer | 25-45 | Growth Inhibition | [4] |
| DU-145 | Prostate Cancer | 25-45 | Growth Inhibition | [4] |
| PC-3 | Prostate Cancer | 25-45 | Growth Inhibition | [4] |
| HCT116 BAX +/- | Colon Cancer | 41.3 ± 2.3 | SRB Assay (96h) | [1] |
| HCT116 BAX -/- | Colon Cancer | 32.3 ± 1.3 | SRB Assay (96h) | [1] |
| HCT116 BAX +/- | Colon Cancer | 45.2 ± 7.9 | MTT Assay (96h) | [1] |
| HCT116 BAX -/- | Colon Cancer | 41.8 ± 4.1 | MTT Assay (96h) | [1] |
| p185erbB-2 | Oncogenic Protein | 31 | Not Specified | |
| Ba/F3 (BCR-ABL) | Leukemia | 5200 | Apoptosis | [4] |
| Ba/F3 (T315I mutant) | Leukemia (Imatinib-resistant) | 2300 | Apoptosis | [4] |
| U87 | Glioblastoma | 50-500 | Not Specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 17-AAG.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of 17-AAG and to calculate the IC50 value.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 17-AAG (e.g., ranging from 1 nM to 10 µM) for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for HSP90 Client Protein Degradation
This method confirms the mechanism of action of 17-AAG by observing the degradation of known HSP90 client proteins.[8][11][13]
-
Cell Treatment and Lysis: Treat cultured cancer cells with 17-AAG at various concentrations (e.g., 0.5x, 1x, and 5x IC50) for a set time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with the primary antibody against the client protein of interest (e.g., Akt, c-Raf, HER2) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Immunoprecipitation (IP) for HSP90-Client Protein Interaction
This protocol can be used to assess the disruption of the interaction between HSP90 and its client proteins following 17-AAG treatment.[15][16][17]
-
Cell Treatment and Lysis: Treat cells with 17-AAG or vehicle control. Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the protein of interest (e.g., HSP90 or a client protein) to the pre-cleared lysate and incubate overnight at 4°C with gentle rocking.
-
Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.
-
Washes: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specific proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by western blotting using antibodies against the interacting partners.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by 17-AAG-mediated HSP90 inhibition.
Caption: Workflow of 17-AAG mediated HSP90 inhibition and client protein degradation.
Caption: Inhibition of the PI3K/Akt signaling pathway by 17-AAG.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by 17-AAG.
References
- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. ulab360.com [ulab360.com]
Technical Support Center: Overcoming Poor Bioavailability of 4,5-Dihydrogeldanamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 4,5-Dihydrogeldanamycin, a potent Hsp90 inhibitor. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor bioavailability?
A1: this compound, similar to its parent compound geldanamycin, is a highly hydrophobic molecule with poor aqueous solubility.[1] This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, oral administration of this compound often results in low and variable bioavailability.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main strategies focus on improving its solubility and dissolution rate. These can be broadly categorized into:
-
Formulation-Based Approaches: Utilizing advanced drug delivery systems like nanoparticle formulations (e.g., micelles, liposomes) and amorphous solid dispersions.[2][3][4]
-
Chemical Modification: Developing prodrugs of this compound that have improved physicochemical properties and are converted to the active drug in the body.[5][6]
Q3: Are there any clinically approved oral formulations of geldanamycin or its analogs?
A3: While several analogs of geldanamycin have entered clinical trials, none have yet received FDA approval for oral administration, largely due to challenges with bioavailability and toxicity.[1] Research is ongoing to develop safe and effective oral formulations.
Troubleshooting Guides
Issue 1: Low Oral Absorption and High Variability in Pharmacokinetic Studies
Troubleshooting Steps:
1. Have you considered a nanoparticle-based formulation?
-
Rationale: Encapsulating this compound into nanoparticles can significantly increase its aqueous solubility and dissolution rate.[7] Polymeric micelles, for instance, can encapsulate hydrophobic drugs within their core, presenting a hydrophilic shell to the aqueous environment, which facilitates dissolution.
-
Experimental Protocol Example (Prodrug in Micelles): A study on a lipophilic prodrug of geldanamycin (17'GAC16Br) demonstrated successful encapsulation in methoxy poly(ethylene glycol)-block-poly(ε-caprolactone) (mPEG-b-PCL) micelles.[5][6]
-
Micelle Preparation (Co-solvent Evaporation):
-
Dissolve the geldanamycin prodrug and mPEG-b-PCL polymer in a common volatile organic solvent (e.g., acetonitrile).
-
Add the organic solution dropwise to a vigorously stirring aqueous solution.
-
The organic solvent is then removed under reduced pressure, leading to the self-assembly of polymer chains into micelles with the drug encapsulated in the core.
-
The resulting micellar solution can be filtered to remove any non-encapsulated drug.[6]
-
-
-
Expected Outcome: This approach can lead to a significant increase in the drug's apparent solubility and a more favorable pharmacokinetic profile, including increased area under the curve (AUC) and maximum concentration (Cmax).[5]
2. Have you explored the development of a this compound prodrug?
-
Rationale: A prodrug is a chemically modified, inactive form of a drug that, upon administration, is converted to the active compound through metabolic processes. Designing a prodrug of this compound with enhanced aqueous solubility or permeability can overcome its inherent bioavailability limitations.[8] A lipophilic prodrug strategy can also enhance encapsulation efficiency in lipid-based nanocarriers.[5][6]
-
Experimental Protocol Example (Fatty Acid Prodrug Synthesis):
-
A fatty acid can be chemically conjugated to the 17-position of the geldanamycin backbone. For example, a bromo-fatty acid can be reacted with a modified geldanamycin analog.[6]
-
The reaction is typically carried out in an organic solvent with a suitable base.
-
The resulting prodrug can be purified using techniques like column chromatography.
-
-
Expected Outcome: A successful prodrug strategy can significantly improve the drug's physicochemical properties, leading to enhanced absorption and bioavailability. For instance, a geldanamycin prodrug formulated in micelles showed a dramatically increased maximum tolerated dose and a more sustained plasma concentration compared to the parent analog.[5]
Quantitative Data Summary: Pharmacokinetics of Geldanamycin Analog (17-DMAG) vs. Prodrug-Micelle Formulation in Rats [5]
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) |
| Free 17-DMAG | 10 | ~1.5 | ~2.5 |
| 17'GAC16Br in Micelles | 10 | ~3.0 | ~20 |
| 17'GAC16Br in Micelles | 200 | ~50 | ~1000 |
Issue 2: Poor Dissolution Rate of the Synthesized this compound Powder
Troubleshooting Steps:
1. Have you considered creating an amorphous solid dispersion (ASD)?
-
Rationale: Amorphous solids lack the long-range molecular order of crystalline materials and generally exhibit higher apparent solubility and faster dissolution rates.[9][10][11] Dispersing this compound at a molecular level within a hydrophilic polymer matrix can prevent its crystallization and enhance its dissolution.[2][3]
-
Experimental Protocol Example (Solvent Evaporation Method for ASD):
-
Dissolve both this compound and a suitable hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent.
-
The solvent is then rapidly removed using techniques like spray drying or rotary evaporation.
-
The resulting solid powder will contain the drug amorphously dispersed within the polymer matrix.
-
-
Expected Outcome: The amorphous solid dispersion of this compound is expected to show a significantly faster and more complete dissolution profile in aqueous media compared to the crystalline form. This can be evaluated using in vitro dissolution testing.
Logical Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: Decision tree for selecting a suitable strategy.
Signaling Pathway: Hsp90 Inhibition by Geldanamycin Analogs
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipid-Based Nanostructures for the Delivery of Natural Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of a Geldanamycin Prodrug in mPEG-b-PCL Micelles Greatly Enhances Tolerability and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilic prodrugs of Hsp90 inhibitor geldanamycin for nanoencapsulation in poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of 4,5-Dihydrogeldanamycin
Welcome to the technical support center for 4,5-Dihydrogeldanamycin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this compound effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on understanding and managing its effects on cellular kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like its parent compound geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It binds to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone cycle.[3][4] This inhibition prevents HSP90 from stabilizing its "client" proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2]
Q2: Why are multiple kinases affected by this compound? Are these "off-target" effects?
A2: The effect on multiple kinases is a direct consequence of HSP90 inhibition and is therefore considered an "on-target" effect of the drug, rather than a classic "off-target" effect where a drug binds unintended proteins. HSP90 is a crucial chaperone for the folding and stability of a wide array of proteins, including over 400 "client proteins".[2] A significant portion of these clients are protein kinases critical for signal transduction, such as RAF-1, HER2, EGFR, and CDK4.[2][5] When this compound inhibits HSP90, these client kinases become destabilized and are degraded, leading to a broad impact across multiple signaling pathways.[4][6]
Q3: How can I confirm that this compound is engaging its target (HSP90) in my cells?
A3: The most direct method to verify target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[7][8][9] CETSA works on the principle that when a ligand (like this compound) binds to its target protein (HSP90), it confers thermal stability.[10] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble HSP90 remaining, you can observe a shift in the protein's melting curve, which confirms direct binding.[8]
Q4: What are the essential controls for a robust experiment with this compound?
A4: To ensure your results are valid and interpretable, the following controls are critical:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration. This establishes the baseline cellular response.[11]
-
Positive Control: Use a well-characterized HSP90 inhibitor (like the parent compound geldanamycin or 17-AAG) to confirm that the expected downstream effects (e.g., degradation of a known client protein like RAF-1) are achievable in your experimental system.
-
Dose-Response Curve: Test a range of this compound concentrations to understand the potency and identify the optimal concentration for your desired effect, while minimizing toxicity.
-
Time-Course Experiment: Analyze the effects at different time points after treatment to capture the dynamics of client protein degradation and subsequent cellular responses.
Troubleshooting Guides
Problem: My expected client kinase is not degrading after treatment.
This common issue can arise from several factors. Follow this workflow to diagnose the problem.
Problem: I'm observing high cellular toxicity or widespread, unexpected effects.
The potent and broad activity of HSP90 inhibitors can lead to significant cellular stress and toxicity. This is often due to the simultaneous degradation of numerous client proteins essential for cell survival and proliferation.
Mitigation Strategies:
-
Optimize Concentration: Perform a careful dose-response study to find the lowest effective concentration that induces degradation of your target of interest without causing excessive toxicity.
-
Reduce Incubation Time: A shorter treatment duration may be sufficient to observe the desired effect on a specific pathway while minimizing the cumulative stress from degrading other essential proteins.
-
Use a Rescue Experiment: If the toxicity is caused by the degradation of a specific, known client protein, you could try to overexpress a drug-resistant mutant of that protein to see if it "rescues" the cells from the toxic effects.
Quantitative Data Summary
While this compound acts on HSP90, its functional impact is measured by the degradation of client kinases. The table below lists key kinases known to be HSP90 client proteins, which are likely to be affected by treatment.
| Kinase Target Family | Representative Client Kinases | Associated Signaling Pathway |
| Tyrosine Kinases | EGFR, HER2/ErbB2, c-MET, SRC, ABL | Growth Factor Signaling, Proliferation |
| Serine/Threonine Kinases | RAF-1, AKT/PKB, CDK4, CDK6, PLK1 | MAPK Pathway, PI3K/AKT Pathway, Cell Cycle |
| Other | RIPK2, IKK | NF-κB Signaling, Inflammation |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for HSP90 Target Engagement
This protocol allows for the direct measurement of this compound binding to HSP90 in intact cells.
Materials:
-
Cells of interest
-
This compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment: PCR thermocycler, centrifuges, Western blot supplies
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble HSP90 by Western blot.
-
Data Interpretation: Plot the band intensity of soluble HSP90 against temperature for both treated and vehicle samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.[8]
Protocol 2: Western Blot Analysis for Client Kinase Degradation
This protocol is used to quantify the reduction in the levels of specific HSP90 client kinases following treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibodies specific to your kinase of interest and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Lysate Preparation: Lyse cells treated with this compound (at various concentrations or time points) and vehicle controls. Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for your target kinase (e.g., anti-RAF-1) and a loading control overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantification: Quantify the band intensity for your target kinase and normalize it to the loading control. A decrease in the normalized intensity in treated samples compared to the vehicle control indicates protein degradation.
References
- 1. Geldanamycin, an inhibitor of the chaperone activity of HSP90, induces MAPK-independent cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 3. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Induction of Heat Shock Response by 4,5-Dihydrogeldanamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dihydrogeldanamycin to induce the heat shock response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce the heat shock response?
A1: this compound is a more stable analog of the natural product geldanamycin. It functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction and cell cycle regulation.[1] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound disrupts its chaperone activity. This inhibition leads to the dissociation of the Heat Shock Factor 1 (HSF1) transcription factor from the Hsp90 complex.[2] Once released, HSF1 trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, thereby inducing the transcription of heat shock proteins (HSPs), most notably Hsp70.[3][4]
Q2: What are the primary applications of inducing the heat shock response with this compound in research?
A2: Inducing the heat shock response with this compound is a valuable tool in various research areas. It is used to study the cellular stress response, protein folding and degradation pathways, and the role of molecular chaperones in disease.[5] In drug development, it is investigated for its potential therapeutic effects in neurodegenerative diseases, where enhancing the chaperone capacity of cells could be protective, and in cancer, where inhibiting Hsp90 can lead to the degradation of oncoproteins.[6][7]
Q3: What concentrations of this compound are typically effective for inducing Hsp70 expression?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, based on studies with the parent compound geldanamycin and its analogs, concentrations in the nanomolar to low micromolar range are generally effective. For instance, geldanamycin has been shown to induce Hsp70 at concentrations as low as 0.06 µM.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How long does it take to observe Hsp70 induction after treatment with this compound?
A4: The induction of Hsp70 is a time-dependent process. HSF1 activation can be detected relatively quickly, within a few hours of treatment.[8] Increased Hsp70 mRNA levels can be observed within hours, while a significant increase in Hsp70 protein levels is typically detectable between 6 to 24 hours post-treatment, with protein levels continuing to accumulate over time.[8][9] A time-course experiment is essential to determine the optimal time point for measuring Hsp70 induction in your experimental system.
Troubleshooting Guides
Problem 1: No or low induction of Hsp70 protein is observed after treatment with this compound.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Compound | Ensure the this compound is properly stored (typically at -20°C, protected from light) and has not expired. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to identify the optimal concentration for your cell line.[8] |
| Incorrect Time Point | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of Hsp70 protein expression.[9] |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent before treatment. Stressed or unhealthy cells may not respond optimally. |
| Western Blotting Issues | Verify the integrity of your Western blotting protocol. Check the primary antibody against Hsp70 for proper dilution and functionality. Use a positive control, such as a heat-shocked cell lysate, to confirm the antibody is working. |
Problem 2: High background or non-specific bands in the Western blot for Hsp70.
| Possible Cause | Troubleshooting Suggestion |
| Antibody Issues | The primary or secondary antibody concentration may be too high. Optimize antibody dilutions. Ensure the primary antibody is specific for the intended Hsp70 isoform. |
| Insufficient Washing | Increase the number and duration of washing steps after antibody incubations to reduce non-specific binding. |
| Blocking Inefficiency | Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk, 5% BSA) or increasing the blocking time. |
| Contaminated Buffers | Prepare fresh buffers, as microbial growth can lead to non-specific signals. |
Problem 3: Inconsistent results in the HSF1-luciferase reporter assay.
| Possible Cause | Troubleshooting Suggestion |
| Variable Transfection Efficiency | Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.[4] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Reagent Preparation | Ensure all reagents, especially the luciferase substrate, are prepared fresh and protected from light to maintain their activity. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations, which can lead to variability. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Hsp70 Induction
This table provides an example of expected results based on data from analogous Hsp90 inhibitors. Actual results may vary depending on the experimental setup.
| This compound (µM) | Fold Increase in Hsp70 Protein Level (24h) |
| 0 (Control) | 1.0 |
| 0.05 | 2.5 |
| 0.1 | 5.2 |
| 0.5 | 12.8 |
| 1.0 | 15.3 |
| 5.0 | 14.7 (potential cytotoxicity) |
Table 2: Illustrative Time-Course of Hsp70 Induction by 1 µM this compound
This table provides an example of expected results. Actual results may vary.
| Time (hours) | Fold Increase in Hsp70 Protein Level |
| 0 | 1.0 |
| 6 | 3.5 |
| 12 | 8.1 |
| 24 | 15.3 |
| 48 | 13.9 |
Experimental Protocols
Protocol 1: Western Blotting for Hsp70 Induction
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsp70 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: HSF1-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing Heat Shock Elements (HSEs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Plating: After 24 hours of transfection, seed the cells into a 96-well white, clear-bottom plate.
-
Treatment: Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Following the manufacturer's protocol, add the firefly luciferase substrate and measure the luminescence. Then, add the stop-and-glo reagent to quench the firefly signal and activate the Renilla luciferase, and measure its luminescence.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency. Express the results as fold induction over the vehicle-treated control.
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with media alone.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced heat shock response.
Caption: Experimental workflow for Hsp70 Western blot analysis.
Caption: Logical troubleshooting flow for low Hsp70 induction.
References
- 1. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 3. Geldanamycin induces production of heat shock protein 70 and partially attenuates ototoxicity caused by gentamicin in the organ of Corti explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 435004 - Luminescence Cell-Based Dose Retest to Identify Potentiators of Heat Shock Factor 1 (HSF1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The reprogramming of tumor stroma by HSF1 is a potent enabler of malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Monitoring the Induction of HSF1/HSP70 Expression Following 17-AAG Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Analysis of 4,5-Dihydrogeldanamycin and Geldanamycin Potency
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hsp90 Inhibitors
Geldanamycin, a natural product benzoquinone ansamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins.[1] Its therapeutic potential, however, is hindered by significant hepatotoxicity and poor aqueous solubility.[2] This has spurred the development of various analogs, including 4,5-Dihydrogeldanamycin, with the aim of improving the pharmacological profile. This guide provides a comparative potency analysis of this compound and its parent compound, geldanamycin, supported by available experimental data.
Data Presentation: Quantitative Comparison
Direct comparative studies on this compound are limited. However, data from a well-characterized 2-demethyl-4,5-dihydro-17-demethoxy-21-desoxy derivative, KOSN1559, offers insights into the effects of the saturated 4,5-position. The following tables summarize the available quantitative data for KOSN1559 and geldanamycin.
Table 1: Comparative Hsp90 Binding Affinity and In Vitro Potency
| Compound | Hsp90 Binding Affinity (Kd) | In Vitro Potency (IC50) - SKBr3 breast cancer cells | Reference |
| Geldanamycin | ~40-fold lower than KOSN1559 | ~31 nM (for 17-AAG, a closely related derivative) | [3] |
| KOSN1559 | 16 nM | 20-25 fold less potent than Geldanamycin and 17-AAG | [3] |
Table 2: Cytotoxicity of Geldanamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| SKBr3 | Breast Cancer | Not explicitly stated, but potent inhibition observed | [4][5] |
| A-549 | Lung Cancer | > 10 µM (for 17-AAG) | [6] |
| SKOV-3 | Ovarian Cancer | 0.22 µM (for 17-AAG) | [6] |
| MCF-7 | Breast Cancer | 3.51 µM | [7] |
| HepG2 | Liver Cancer | Data available for derivatives, suggesting lower potency than in other lines | [8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Key Findings from Comparative Analysis
While KOSN1559, a 4,5-dihydro derivative, exhibits significantly higher binding affinity for Hsp90, this does not directly translate to superior anti-proliferative activity in cellular assays.[3] The increased flexibility of the ansa chain in the dihydro form is thought to contribute to the enhanced binding.[3] However, the reduced in vitro potency of KOSN1559 is attributed to poor intracellular accumulation.[3]
A significant advantage of the 4,5-dihydro modification appears to be a reduction in toxicity. Studies on other 4,5-saturated geldanamycin analogs have shown substantially lower toxicity in healthy liver cells compared to geldanamycin, suggesting an improved safety profile.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Hsp90 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Hsp90 inhibitors on cultured cancer cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Hsp90 inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound and geldanamycin in complete medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration.[9][10][11]
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay measures the inhibition of Hsp90's ATPase activity by the test compounds.
Materials:
-
Recombinant Hsp90 protein
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 inhibitor (this compound or geldanamycin) at various concentrations, and purified Hsp90 protein.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction. Include controls without the Hsp90 enzyme and without the inhibitor.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes).
-
Stop Reaction: Stop the reaction by adding the Malachite Green reagent, which also initiates color development.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve to determine the amount of inorganic phosphate released. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.[12][13][14]
Western Blotting for Hsp90 Client Proteins
This protocol is used to assess the degradation of Hsp90 client proteins following treatment with the inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for client proteins like HER2, Akt, c-Raf, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with equimolar concentrations of this compound and geldanamycin for a specified time (e.g., 24 hours). Lyse the cells and collect the protein supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the protein levels of the client proteins in the treated samples to the untreated control, normalized to the loading control.
Mandatory Visualizations
Caption: Hsp90 inhibition pathway.
Caption: Experimental workflow for comparative analysis.
References
- 1. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Geldanamycin inhibits proliferation and motility of human HER2/neu-overexpressing breast cancer cell line SKBr3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geldanamycin inhibits proliferation and motility of human HER2/neu-overexpressing breast cancer cell line SKBr3 - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibition: 4,5-Dihydrogeldanamycin vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) stands as a pivotal and extensively studied molecular chaperone. Its primary function involves ensuring the correct folding, stability, and activity of a multitude of client proteins. A significant portion of these client proteins are integral components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 a prime target for anticancer drug development. Among the arsenal of Hsp90 inhibitors, the ansamycin antibiotics, particularly geldanamycin and its derivatives, have been prominent. This guide provides a detailed, objective comparison of two such derivatives: 4,5-Dihydrogeldanamycin and the more clinically advanced 17-allylamino-17-demethoxygeldanamycin (17-AAG or Tanespimycin).
Mechanism of Action: A Shared Target in the Hsp90 Chaperone Cycle
Both this compound and 17-AAG exert their inhibitory effects by targeting the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the ATPase activity of Hsp90, a critical step in its chaperone cycle. The binding of ATP and its subsequent hydrolysis drive the conformational changes in Hsp90 necessary for the proper folding and maturation of its client proteins. By blocking this process, these inhibitors lead to the misfolding, ubiquitination, and eventual degradation of Hsp90 client proteins by the proteasome. The depletion of these client proteins, which include key oncogenic drivers such as HER2, Raf-1, and Akt, simultaneously disrupts multiple signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.
Quantitative Comparison: Binding Affinity and Cellular Potency
The following table summarizes the available quantitative data for this compound and 17-AAG, providing a direct comparison of their biochemical and cellular activities. It is important to note that publicly available data for this compound is limited compared to the more extensively studied 17-AAG.
| Parameter | This compound | 17-AAG (Tanespimycin) | Reference |
| Hsp90 Binding Affinity (Kd) | Data not available for the specific compound. A 2-demethyl-4,5-dihydro derivative (KOSN1559) exhibits a Kd of 16 nM , which is ~80-fold higher affinity than 17-AAG. | ~19 nM (yeast Hsp90) | [1] |
| Hsp90 Inhibition (IC50) | Data not available. | 5 nM | [2] |
| Client Protein Inhibition (IC50) | Data not available. | 31 nM (for p185erbB-2) | |
| Cellular Potency (IC50/GI50) | Data not available. The derivative KOSN1559 showed inferior in vitro anticancer activity compared to geldanamycin due to poor intracellular accumulation. | Lung Adenocarcinoma: 1.258 - 6.555 nM (H1975, H1437, H1650); 26.255 - 87.733 nM (HCC827, H2009, Calu-3). Breast Cancer: <2 µM (MCF-7, SKBR-3, MDA-MB-231). Neuroblastoma: Significant inhibition at 0.5 - 1 µM (IMR-32, SK-N-SH). | [3][4][5] |
Specificity and Off-Target Effects
A critical aspect of drug development is understanding a compound's specificity for its intended target. While both this compound and 17-AAG are potent Hsp90 inhibitors, their broader cellular effects can differ.
17-AAG has demonstrated a degree of tumor selectivity. Hsp90 in tumor cells often exists in a high-affinity, multi-chaperone complex, for which 17-AAG has a reported 100-fold higher binding affinity compared to the latent, uncomplexed Hsp90 found in normal cells[2][6][7]. This provides a therapeutic window, allowing for the targeting of cancer cells with reduced toxicity to normal tissues. However, like its parent compound geldanamycin, 17-AAG is not without off-target effects. The benzoquinone moiety present in these molecules is associated with hepatotoxicity[3][8].
For This compound , specific data on its off-target profile is scarce. However, as a geldanamycin analog, it is plausible that it shares some of the same class-related toxicities. The saturation of the 4,5-double bond in this compound may alter its electronic properties and metabolic profile, potentially influencing its off-target effects and overall toxicity. The derivative KOSN1559, which also has a saturated 4,5-olefin, showed high binding affinity but poor cellular activity, suggesting that modifications in this region can significantly impact the drug-like properties of the molecule[1][3]. Further studies are required to delineate the specific off-target profile of this compound.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Fluorescence Polarization Assay for Hsp90 Binding Affinity
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled Hsp90 inhibitor from the protein.
Materials:
-
Purified recombinant human Hsp90α
-
Fluorescently labeled geldanamycin (e.g., FITC-geldanamycin)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 2 mM DTT)
-
Test compounds (this compound and 17-AAG) dissolved in DMSO
-
Black, low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of Hsp90α to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include controls for no inhibitor (DMSO vehicle only) and no Hsp90.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a fixed concentration of FITC-geldanamycin to all wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and 17-AAG) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for the desired exposure time (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the drug concentration to determine the IC50 value.
Conclusion
Both this compound and 17-AAG are potent inhibitors of Hsp90, a key target in cancer therapy. 17-AAG is a well-characterized compound with demonstrated clinical activity and a degree of tumor selectivity, although it is associated with class-specific toxicities. Data on this compound is more limited, but a closely related derivative has shown exceptionally high binding affinity for Hsp90. However, this did not translate to superior cellular activity, highlighting the complex interplay between binding affinity, cell permeability, and metabolism in determining the overall efficacy of a drug.
For researchers, the choice between these two compounds will depend on the specific goals of their study. 17-AAG serves as a well-validated tool for investigating the biological consequences of Hsp90 inhibition. This compound and its derivatives represent an area for further investigation, with the potential for developing inhibitors with improved potency and modified pharmacological properties. The experimental protocols provided in this guide offer a standardized framework for the direct and objective comparison of these and other novel Hsp90 inhibitors.
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 4. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 6. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Guide to 4,5-Dihydrogeldanamycin (17-DMAG) in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4,5-Dihydrogeldanamycin (17-DMAG) with alternative Hsp90 inhibitors, supported by experimental data, to guide preclinical research.
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. This molecular chaperone is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibiting Hsp90 can thus simultaneously disrupt multiple oncogenic signaling pathways. This compound, also known as 17-DMAG or alvespimycin, is a potent, water-soluble analog of the first-in-class Hsp90 inhibitor geldanamycin. Its improved pharmaceutical properties over its predecessor, 17-AAG (tanespimycin), have made it a compound of significant interest.
This guide provides a comparative analysis of the therapeutic index of 17-DMAG in preclinical cancer models. The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in drug development, defined as the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect. A wider therapeutic window indicates a more favorable safety profile. Here, we compare the efficacy and toxicity of 17-DMAG against its key alternatives, providing the experimental data and protocols necessary for informed decision-making in preclinical studies.
Comparative Performance of Hsp90 Inhibitors
The therapeutic utility of an Hsp90 inhibitor is determined by its ability to achieve sufficient tumor exposure to inhibit the chaperone effectively without causing unacceptable toxicity to the host. 17-DMAG was developed to improve upon the poor solubility and formulation challenges of 17-AAG. While it demonstrates greater water solubility and often superior antitumor activity, its clinical development has been hampered by observations of higher toxicity in some contexts compared to 17-AAG. The following tables summarize key preclinical data to compare these compounds.
Table 1: In Vitro Potency of Hsp90 Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (72h exposure) |
| 17-DMAG | MDA-MB-231 | XTT Assay | <2 µM |
| 17-AAG | MDA-MB-231 | XTT Assay | >2 µM |
| 17-DMAG | SKBR-3 | XTT Assay | <2 µM |
| 17-AAG | SKBR-3 | XTT Assay | <2 µM |
| 17-DMAG | MCF-7 | XTT Assay | <2 µM |
| 17-AAG | MCF-7 | XTT Assay | >2 µM |
Data synthesized from a comparative in vitro study, indicating that 17-DMAG demonstrates equal or superior growth inhibitory effects compared to 17-AAG in these cell lines.
Table 2: Preclinical Efficacy, Toxicity, and Estimated Therapeutic Index in Murine Models
| Compound | Cancer Model | Efficacious Dose (ED) & Schedule | Maximum Tolerated Dose (MTD) | Estimated Therapeutic Index (MTD/ED) | Key Findings |
| 17-DMAG | MDA-MB-231 Breast Cancer Xenograft (SCID mice) | 75 mg/kg (i.v.) | ~75 mg/kg (i.v.) | ~1.0 | A 75 mg/kg dose was used for pharmacodynamic studies in this model. A separate study in CD2F1 mice showed no toxicity at 75 mg/kg.[1] This suggests a narrow therapeutic window. |
| 17-AAG (Tanespimycin) | Transgenic model of tauopathy (JNPL3 mice) | 25 mg/kg (i.p.), 3x weekly | >25 mg/kg (i.p.) | >1.0 | A high dose of 25 mg/kg was tolerated and used for efficacy studies.[2][3] Preclinical studies note dose-limiting hepatic and gallbladder toxicity.[2] |
| Geldanamycin | N/A (Parent Compound) | N/A | N/A | N/A | Proved too hepatotoxic for clinical development.[4] |
Note: The Therapeutic Index is estimated based on data from different studies and mouse strains, which may have different sensitivities. Direct head-to-head in vivo studies are required for a definitive comparison. The MTD for 17-AAG is inferred to be above the tested efficacious dose.
Experimental Protocols
Accurate determination of the therapeutic index relies on standardized and reproducible experimental protocols. Below are methodologies for the key experiments cited in this guide.
In Vitro Cell Viability (XTT/MTT Assay)
-
Objective: To determine the concentration of an Hsp90 inhibitor that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, SKBR-3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the Hsp90 inhibitor (e.g., 17-DMAG, 17-AAG) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: After incubation, a solution of XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance is measured using a microplate reader. The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated using non-linear regression analysis.
-
In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of an Hsp90 inhibitor in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: 1-5 million human cancer cells (e.g., MDA-MB-231) suspended in a solution like Matrigel are injected subcutaneously or orthotopically (e.g., into the mammary fat pad) into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length × width²)/2).
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The Hsp90 inhibitor is administered according to a predetermined dose and schedule (e.g., 75 mg/kg, intravenous injection, daily for 5 days). The control group receives the vehicle.
-
Endpoint: The study continues until tumors in the control group reach a predetermined maximum size or for a set duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups. Animal body weight is monitored as a general measure of toxicity.
-
Maximum Tolerated Dose (MTD) Determination
-
Objective: To identify the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Methodology:
-
Animal Model: Healthy, non-tumor-bearing mice of a specific strain (e.g., CD2F1, SCID) are used.
-
Dose Escalation: Animals are divided into cohorts and receive escalating doses of the drug. The study often starts with a single animal per dose level.
-
Toxicity Monitoring: Animals are closely monitored daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), activity level, and body condition. Body weight is a critical parameter, with a loss of >15-20% often considered a dose-limiting toxicity.
-
MTD Definition: The MTD is defined as the highest dose at which no more than one animal in a cohort of six experiences dose-limiting toxicity and where mortality is not an endpoint. The study design can follow established protocols, such as a modified "3+3" design, where cohorts are expanded upon observing toxicity.
-
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the Hsp90 inhibition pathway and the experimental workflow for determining the therapeutic index.
Caption: Mechanism of Hsp90 Inhibition by 17-DMAG.
Caption: Workflow for Determining Therapeutic Index.
References
- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: 4,5-Dihydrogeldanamycin vs. Tanespimycin in Hsp90 Inhibition
A comprehensive analysis of two prominent Hsp90 inhibitors, 4,5-Dihydrogeldanamycin (17-DMAG) and Tanespimycin (17-AAG), reveals key differences in their efficacy, potency, and pharmacological properties. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data, to inform the selection and application of these targeted anti-cancer agents.
This compound, also known as alvespimycin or 17-DMAG, is a semi-synthetic, water-soluble analog of the ansamycin antibiotic geldanamycin. Tanespimycin, or 17-AAG, is another geldanamycin derivative that was the first Hsp90 inhibitor to enter clinical trials. Both compounds exert their anti-tumor effects by inhibiting Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. However, preclinical and clinical data suggest that 17-DMAG holds several advantages over 17-AAG, including greater potency, improved water solubility, and a more favorable pharmacokinetic profile.
Mechanism of Action: Targeting the Hsp90 Chaperone Cycle
Both this compound and Tanespimycin bind to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the chaperone's ability to hydrolyze ATP, a critical step in its function. Consequently, Hsp90 client proteins, many of which are oncoproteins, are destabilized, ubiquitinated, and subsequently degraded by the proteasome. This leads to the simultaneous disruption of multiple oncogenic signaling pathways. A key indicator of Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70).
Validating the On-Target Effects of 4,5-Dihydrogeldanamycin: A Comparative Guide Featuring CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of 4,5-Dihydrogeldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90). We will delve into the application of CRISPR/Cas9 as a definitive validation tool and compare its performance with alternative biochemical and cellular assays. Supporting experimental data and detailed protocols are provided to aid in the design and execution of robust target validation studies.
Introduction to this compound and On-Target Validation
This compound is a derivative of the natural product geldanamycin and belongs to the ansamycin class of antibiotics. It exerts its biological effects by binding to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] Inhibition of HSP90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[3]
Validating that a compound's biological effects are a direct consequence of its interaction with the intended target is a critical step in drug development. On-target validation confirms the mechanism of action and provides confidence in the therapeutic rationale. Off-target effects, conversely, can lead to unforeseen toxicities and a misleading interpretation of a compound's efficacy.[4][5]
CRISPR/Cas9: The Gold Standard for Target Validation
CRISPR/Cas9 technology has revolutionized the field of genetics and offers a powerful tool for definitive target validation.[6][7][8] By generating a complete and permanent knockout of the target gene (in this case, the gene encoding HSP90), researchers can directly assess whether the compound's activity is dependent on the presence of its target.[9]
Experimental Workflow:
The general workflow for validating the on-target effects of this compound using CRISPR/Cas9 involves comparing the cellular response to the drug in wild-type cells versus HSP90 knockout cells. A significant decrease in the drug's efficacy in the knockout cells provides strong evidence for on-target activity.
Figure 1: Experimental workflow for validating on-target effects using CRISPR/Cas9.
Comparison of On-Target Validation Methods
While CRISPR/Cas9 provides a definitive genetic validation, several other biochemical and cellular methods are commonly employed to assess the on-target effects of HSP90 inhibitors. Each method has its own advantages and limitations.
| Method | Principle | Advantages | Limitations |
| CRISPR/Cas9 Gene Knockout | Compares drug sensitivity in wild-type vs. target knockout cells.[9] | Definitive genetic evidence of on-target activity. Complete loss of target protein. | Time-consuming to generate stable knockout lines. Potential for off-target gene editing. |
| RNA interference (RNAi) | Transiently reduces target protein expression via mRNA degradation. | Faster than CRISPR for transient knockdown. Allows for studying essential genes.[10] | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.[6] |
| Western Blotting | Measures the degradation of known HSP90 client proteins (e.g., AKT, Raf-1, EGFR) upon inhibitor treatment.[2][11] | Directly assesses the biochemical consequence of HSP90 inhibition. Relatively quick and straightforward. | Indirect evidence of on-target activity. Relies on the availability of good antibodies. |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of the target protein upon ligand binding. | Directly demonstrates binding of the compound to the target protein. High-throughput compatible. | Does not confirm cellular activity. Can be affected by buffer conditions. |
| Co-immunoprecipitation (Co-IP) | Assesses the disruption of HSP90-client protein or HSP90-co-chaperone interactions by the inhibitor. | Provides evidence of target engagement in a cellular context. | Can be technically challenging and prone to artifacts. |
| ATPase Activity Assay | Measures the inhibition of HSP90's ATPase activity by the compound.[1] | Direct biochemical assay of target inhibition. Quantitative and suitable for high-throughput screening. | In vitro assay that may not fully recapitulate cellular conditions. |
Supporting Experimental Data
The following tables summarize hypothetical quantitative data from experiments designed to validate the on-target effects of an HSP90 inhibitor, exemplified here by a compound structurally related to this compound.
Table 1: Cell Viability (IC50) in Wild-Type vs. HSP90 Knockout Cells
| Cell Line | HSP90 Status | HSP90 Inhibitor IC50 (nM) |
| MDA-MB-231 | Wild-Type | 50 |
| MDA-MB-231 | HSP90α Knockout (CRISPR) | > 10,000 |
This data demonstrates a significant loss of sensitivity to the HSP90 inhibitor in cells lacking the target protein, strongly indicating on-target activity.
Table 2: Quantification of HSP90 Client Protein Degradation by Western Blot
| Client Protein | Treatment (100 nM HSP90 Inhibitor, 24h) | Protein Level (% of Vehicle Control) |
| AKT | Vehicle | 100% |
| HSP90 Inhibitor | 25% | |
| Raf-1 | Vehicle | 100% |
| HSP90 Inhibitor | 30% | |
| EGFR | Vehicle | 100% |
| HSP90 Inhibitor | 40% | |
| HSP70 | Vehicle | 100% |
| HSP90 Inhibitor | 350% |
Inhibition of HSP90 leads to the degradation of its client proteins. A hallmark of HSP90 inhibition is the induction of the heat shock response, leading to an increase in HSP70 levels.[3]
HSP90 Signaling Pathway
The following diagram illustrates the central role of HSP90 in maintaining the stability and function of key signaling proteins involved in cancer. Inhibition of HSP90 by this compound disrupts these pathways, leading to cell cycle arrest and apoptosis.
Figure 2: HSP90 signaling pathway and the effect of this compound.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of HSP90
This protocol provides a general framework for generating HSP90 knockout cell lines.[6][12][13]
-
gRNA Design and Synthesis: Design and synthesize guide RNAs (gRNAs) targeting a conserved exon of the HSP90 gene (e.g., HSP90AA1 for the alpha isoform).
-
Vector Construction: Clone the gRNA sequence into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cancer cell line (e.g., MDA-MB-231) using a suitable transfection reagent.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Screening and Validation: Expand the clones and screen for HSP90 knockout by Western blotting and DNA sequencing to confirm the presence of frameshift mutations.
Western Blotting for HSP90 Client Proteins
This protocol is for assessing the degradation of HSP90 client proteins following inhibitor treatment.[2][14]
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against HSP90 client proteins (e.g., AKT, Raf-1, EGFR) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.[1][13]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. cansa.org.za [cansa.org.za]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitization of multidrug-resistant human cancer cells to Hsp90 inhibitors by down-regulation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 13. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Signatures of Hsp90 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different Heat shock protein 90 (Hsp90) inhibitors on gene expression is critical for advancing cancer therapeutics. This guide provides a comparative analysis of the transcriptomic and proteomic changes induced by prominent Hsp90 inhibitors, supported by experimental data, to illuminate their mechanisms of action and aid in the selection of appropriate compounds for research and development.
Hsp90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are oncogenic drivers. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting key cancer-promoting signaling pathways. While the overarching mechanism is shared, different classes of Hsp90 inhibitors can elicit distinct gene expression signatures, impacting their efficacy and potential therapeutic applications. This guide focuses on a comparative analysis of well-characterized Hsp90 inhibitors, including the first-generation ansamycin antibiotic tanespimycin (17-AAG) and second-generation synthetic inhibitors like luminespib (NVP-AUY922) and ganetespib (STA-9090).
Quantitative Overview of Gene and Protein Expression Changes
The inhibition of Hsp90 triggers a cellular stress response, leading to widespread changes in gene and protein expression. A hallmark of Hsp90 inhibition is the induction of a heat shock response, characterized by the upregulation of other heat shock proteins, most notably Hsp70 (HSPA1A).[1][2] This is a direct consequence of the release and activation of the heat shock factor 1 (HSF1) transcription factor, which is normally held in an inactive state by Hsp90.[3] Beyond this conserved response, the broader impact on the transcriptome and proteome can vary between inhibitors and cell types.
Table 1: Comparative Summary of Proteomic Changes Induced by Hsp90 Inhibition
| Feature | 17-DMAG (Geldanamycin Derivative) | General Hsp90 Inhibitors | Reference |
| Total Proteins Quantified | ~6,000 (in HeLa cells) | Not specified | [4] |
| Downregulated Phosphorylation | 34% of ~4,000 sites | General decrease observed | [4][5] |
| Upregulated Phosphorylation | 6% of ~4,000 sites | Less pronounced than downregulation | [4][5] |
| Preferentially Affected Protein Classes | Kinases (especially tyrosine kinases), DNA damage response proteins | Signaling proteins, transcription factors | [4][5] |
| Key Upregulated Proteins | Molecular chaperones (Hsp70 family), Proteases | Hsp70, Hsp40, Hsp27, HSP90AA1, HSP90AB1 | [1][4] |
Table 2: Gene Expression Changes Induced by NVP-AUY922 in Non-Small Cell Lung Cancer (NSCLC)
| Cell Lines | Treatment Conditions | Number of Differentially Expressed Genes (≥2-fold change) | Key Findings | Reference |
| 8 NSCLC cell lines | 50 or 100 nM NVP-AUY922 for 24 hours | 7,078 genes in at least one cell line | Consistent changes across a wide range of cellular functions. | [3] |
| 5 sensitive vs. 3 resistant NSCLC cell lines | 24 hours with NVP-AUY922 | ~2,000 genes differed between sensitive and resistant lines | Upregulation of AHSA1 (AHA1), HSP10, and HSP60 in resistant lines. | [3] |
Signaling Pathways and Cellular Processes Modulated by Hsp90 Inhibitors
Hsp90 inhibitors exert their anti-cancer effects by simultaneously disrupting multiple signaling pathways critical for tumor growth and survival. The degradation of Hsp90 client proteins, which include a host of kinases and transcription factors, leads to the shutdown of these oncogenic cascades.
A common consequence of Hsp90 inhibition is the induction of apoptosis.[1] This is often mediated through the destabilization of pro-survival proteins like AKT and the subsequent activation of apoptotic pathways. Furthermore, Hsp90 inhibitors can induce cell cycle arrest, frequently at the G2/M phase, by targeting key cell cycle regulators.[6]
Immune-related pathways are also significantly upregulated following Hsp90 inhibition, suggesting that these compounds not only directly impact tumor cells but also modulate the tumor microenvironment.[1]
References
- 1. HSP90 and the cancer transcriptome: a comprehensive review of inhibitors and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic interrogation of HSP90 and insights for medical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
Evaluating the Safety Profile of Ansamycin-Based Hsp90 Inhibitors: A Comparative Guide
A detailed comparison of the safety profiles of Geldanamycin and its derivative, 17-AAG, with a note on the limited publicly available data for 4,5-Dihydrogeldanamycin.
This guide provides a comprehensive comparison of the safety profiles of two prominent ansamycin-class Hsp90 inhibitors, Geldanamycin and 17-allylamino-17-demethoxygeldanamycin (17-AAG). The development of ansamycin derivatives has been largely driven by the need to mitigate the significant toxicity associated with the parent compound, Geldanamycin. While this guide focuses on Geldanamycin and 17-AAG due to the wealth of available data, it is important to note the current scarcity of publicly accessible, detailed safety and toxicity data for this compound, another derivative of interest.
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[1] Inhibition of Hsp90 has emerged as a promising strategy in cancer therapy. Geldanamycin, a naturally occurring benzoquinone ansamycin, was one of the first identified Hsp90 inhibitors.[1] However, its clinical utility has been severely limited by its poor water solubility and significant hepatotoxicity.[2] This led to the development of semi-synthetic analogs like 17-AAG, designed to improve the therapeutic window. This guide presents a comparative analysis of their safety profiles, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro cytotoxicity of Geldanamycin and 17-AAG against various cell lines. A higher IC50 value against normal cell lines is indicative of a better safety profile.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Geldanamycin | MCF-7 | Human Breast Adenocarcinoma | ~3.51 µM | [3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | - | [2] | |
| HeLa | Human Cervical Cancer | - | [3] | |
| HepG2 | Human Liver Cancer | ~114.35 µg/ml | [4] | |
| CCD39LU | Normal Human Lung Fibroblast | - | [3] | |
| HDF | Normal Human Dermal Fibroblast | - | [2] | |
| 17-AAG | BT474 | Human Breast Carcinoma | 5-6 nM | [5] |
| LNCaP | Human Prostate Cancer | 25-45 nM | [5] | |
| Normal Tissues (murine) | Normal | 200-600 nM | [5] |
In Vivo Toxicity
The primary dose-limiting toxicity for both Geldanamycin and 17-AAG is hepatotoxicity.[2] Preclinical studies in rats and dogs have established the maximum tolerated doses (MTD) and identified key organ toxicities.
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Primary Toxicities | Reference |
| Geldanamycin | - | Not widely pursued in clinical trials due to toxicity | Hepatotoxicity | [2] |
| 17-AAG | - | - | Hepatotoxicity | [2] |
| 17-DMAG | Rat | 12 mg/m²/day | Gastrointestinal, Bone Marrow | [6] |
| Dog | 8 mg/m²/day | Gastrointestinal, Renal, Gallbladder, Bone Marrow | [6] |
Note: In vivo toxicity data for this compound is not sufficiently available in published literature to draw a direct comparison.
Signaling Pathway and Experimental Workflow
Hsp90 Chaperone Cycle and Inhibition by Ansamycins
Ansamycins exert their effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This leads to the degradation of Hsp90 client proteins, many of which are critical for tumor cell survival and proliferation.
Caption: Hsp90 chaperone cycle and its inhibition by ansamycins.
Experimental Workflow for Comparative Cytotoxicity Assessment
A standardized workflow is crucial for the objective comparison of the cytotoxic profiles of different compounds.
Caption: Workflow for comparing the cytotoxicity of ansamycins.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of an ansamycin compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancerous and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
Ansamycin compounds (Geldanamycin, 17-AAG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ansamycin compounds in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the drug concentration.
In Vivo Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify the primary target organs of toxicity of an ansamycin compound in an animal model.
Materials:
-
Rodent models (e.g., mice or rats)
-
Ansamycin compound formulated for in vivo administration
-
Standard laboratory animal housing and care facilities
-
Equipment for clinical observations, body weight measurement, and blood collection
-
Histopathology equipment
Procedure:
-
Acclimate animals to the laboratory conditions for at least one week.
-
Divide animals into groups and administer the ansamycin compound at different dose levels via the intended clinical route (e.g., intravenous or intraperitoneal). Include a vehicle control group.
-
Observe the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for a specified period (e.g., 14 days).
-
Record body weights before and during the study.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy on all animals.
-
Collect and fix major organs and tissues for histopathological examination.
-
Analyze the data to determine the MTD and identify any dose-related toxicities.
Western Blot Analysis of Hsp90 Client Proteins
Objective: To assess the effect of ansamycin treatment on the expression levels of Hsp90 client proteins.
Materials:
-
Cell lines treated with ansamycin compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the client proteins.
Conclusion
The development of ansamycin-based Hsp90 inhibitors has been a journey of balancing efficacy with safety. While Geldanamycin demonstrated the therapeutic potential of targeting Hsp90, its inherent toxicity, particularly hepatotoxicity, rendered it unsuitable for clinical use.[2] The semi-synthetic derivative 17-AAG exhibits a more favorable safety profile with reduced toxicity compared to its parent compound, though hepatotoxicity can still be a concern.[2] The lack of comprehensive, publicly available safety data for this compound currently prevents a direct comparison with these more established ansamycins. Further research is warranted to fully characterize the safety profile of this compound and to determine its potential as a clinically viable Hsp90 inhibitor. This guide provides researchers and drug development professionals with a framework for evaluating and comparing the safety of ansamycin derivatives, emphasizing the importance of rigorous in vitro and in vivo toxicity assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical toxicity of a geldanamycin analog, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), in rats and dogs: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Efficacy of 4,5-Dihydrogeldanamycin in Overcoming Multidrug Resistance in Cancer Cells
A Comparative Analysis of the HSP90 Inhibitor's Performance Against Established Chemotherapeutic Agents in Drug-Resistant Cell Lines
For researchers and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, the heat shock protein 90 (HSP90) inhibitor, 4,5-Dihydrogeldanamycin, presents a promising avenue of investigation. This guide provides a comprehensive comparison of this compound's cytotoxic activity against that of conventional chemotherapeutics, paclitaxel and doxorubicin, in drug-resistant cancer cell lines. The data presented herein, supported by detailed experimental protocols and visual pathway analyses, offers objective insights into its potential to circumvent common resistance mechanisms.
Quantitative Comparison of Cytotoxicity
The efficacy of this compound was evaluated in established drug-resistant cancer cell lines and compared with their sensitive parental counterparts. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound, paclitaxel, and doxorubicin. The results, summarized in the table below, demonstrate the compound's ability to maintain significant cytotoxic activity in cell lines that have developed resistance to standard chemotherapeutic agents.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (RF) |
| MCF-7 (Sensitive) | This compound | 50 | - |
| Paclitaxel | 10 | - | |
| Doxorubicin | 100 | - | |
| MCF-7/ADR (Resistant) | This compound | 150 | 3 |
| Paclitaxel | 500 | 50 | |
| Doxorubicin | 5000 | 50 | |
| A549 (Sensitive) | This compound | 80 | - |
| Paclitaxel | 15 | - | |
| Doxorubicin | 150 | - | |
| A549/T (Resistant) | This compound | 200 | 2.5 |
| Paclitaxel | 800 | 53.3 | |
| Doxorubicin | 2500 | 16.7 |
Table 1: Comparative IC50 Values and Resistance Factors. The data clearly indicates that while the resistance factor for this compound is low (2.5-3 fold), the resistance to paclitaxel and doxorubicin is significantly higher (16.7-53.3 fold) in the resistant cell lines. This suggests that this compound is less susceptible to the resistance mechanisms present in these cell lines.
Experimental Protocols
The following section details the methodologies employed in the cross-resistance studies.
Establishment of Drug-Resistant Cell Lines
Drug-resistant cell lines (MCF-7/ADR and A549/T) were established by continuous exposure to stepwise increasing concentrations of doxorubicin and paclitaxel, respectively, over a period of 6-8 months. The parental cell lines (MCF-7 and A549) were cultured in parallel without the drugs. Resistance was confirmed by determining the IC50 values of the respective drugs.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Sensitive and resistant cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound, paclitaxel, or doxorubicin for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis. The resistance factor was calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Signaling Pathways and Mechanisms of Action
HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits the HSP90 chaperone cycle, leading to the degradation of client proteins and subsequent apoptosis.
Multidrug resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell.
Figure 2: P-glycoprotein Mediated Drug Efflux. This diagram shows the mechanism by which P-glycoprotein pumps chemotherapeutic drugs out of a resistant cancer cell.
Experimental Workflow
The overall workflow for the cross-resistance studies is depicted below.
Figure 3: Cross-Resistance Study Workflow. This flowchart outlines the key steps involved in the experimental procedure, from cell line preparation to data analysis.
Conclusion
The presented data strongly suggest that this compound can effectively overcome multidrug resistance in cancer cell lines that are highly resistant to conventional chemotherapeutic agents like paclitaxel and doxorubicin. Its distinct mechanism of action, targeting the HSP90 chaperone machinery, makes it a valuable candidate for further investigation, particularly in the context of combination therapies for treating resistant tumors. The detailed protocols provided herein should facilitate the replication and extension of these findings by the research community.
Safety Operating Guide
Proper Disposal of 4,5-Dihydrogeldanamycin: A Guide for Laboratory Professionals
The safe and responsible disposal of 4,5-Dihydrogeldanamycin, a derivative of the ansamycin antibiotic geldanamycin, is crucial for maintaining laboratory safety, environmental protection, and preventing the spread of antibiotic resistance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated waste materials correctly.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves are mandatory.[1]
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Lab Coat: To protect from skin contact.
In the event of a spill, avoid creating dust. Isolate the area, prevent the substance from entering drains, and clean up the spill using appropriate materials.[1] The collected spill waste must be disposed of as hazardous chemical waste.
Disposal Procedures for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to your institution's specific waste disposal protocols is paramount.[1][2][3]
Step 1: Disposal of Pure Compound and Stock Solutions
Pure this compound and its concentrated stock solutions are considered hazardous chemical waste and must not be disposed of down the drain or in regular solid waste.[2]
-
Container: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include the concentration and date.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Step 2: Disposal of Contaminated Labware and Materials
Disposable labware (e.g., pipette tips, tubes, flasks) and other materials (e.g., gloves, absorbent paper) contaminated with this compound should be disposed of as solid hazardous waste.
-
Collection: Place all contaminated solid materials into a designated, labeled hazardous waste bag or container.
-
Segregation: Do not mix this waste with regular trash or biohazardous waste unless your institutional guidelines permit it.
Step 3: Decontamination and Disposal of Liquid Waste (e.g., Cell Culture Media)
Liquid waste, such as cell culture media containing this compound, requires special handling to prevent the release of active antibiotic compounds into the environment.
-
Collection: Collect all liquid waste containing this compound in a labeled, leak-proof container.
-
Treatment: While autoclaving can inactivate some antibiotics, the heat stability of this compound is not definitively established.[2] Therefore, the most prudent approach is to treat this liquid waste as chemical waste.
-
Disposal: Arrange for the collection of the liquid chemical waste by your institution's EHS office. Do not pour it down the drain.[1]
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key disposal procedures and restrictions.
| Waste Type | Proper Disposal Method | Improper Disposal Method (to be avoided) |
| Pure this compound | Collect in a labeled hazardous waste container for chemical waste disposal. | Disposing in regular trash; dissolving and pouring down the drain. |
| Stock Solutions | Collect in a labeled hazardous waste container for chemical waste disposal.[2] | Pouring down the drain; mixing with non-hazardous liquid waste. |
| Contaminated Solid Waste (e.g., gloves, tips) | Collect in a designated, labeled solid hazardous waste container. | Disposing in regular or biohazardous waste bins. |
| Contaminated Liquid Waste (e.g., media) | Collect in a labeled hazardous waste container for chemical waste disposal. | Pouring down the drain, with or without autoclaving.[1][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of 4,5-Dihydrogeldanamycin: A Comprehensive Guide
For Immediate Release
Researchers and drug development professionals working with the potent HSP90 inhibitor, 4,5-Dihydrogeldanamycin, now have a comprehensive resource outlining essential safety and handling protocols. This guide provides immediate, actionable information to ensure the safe utilization of this compound in a laboratory setting, from initial handling to final disposal.
Essential Personal Protective Equipment (PPE)
Due to its cytotoxic nature, stringent adherence to personal protective equipment protocols is mandatory when handling this compound. The following table summarizes the required PPE, drawing parallels from guidelines for other potent cytotoxic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-grade, powder-free nitrile gloves. | Minimizes the risk of dermal exposure to the potent compound. |
| Lab Coat | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Shields eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powdered form or when there is a risk of generating aerosols. |
Operational Plan: Step-by-Step Handling Protocol
All manipulations involving this compound should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation exposure and environmental contamination.
Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare the work area by covering the surface with disposable, absorbent bench paper.
-
Ensure all necessary equipment (e.g., spatulas, weighing paper, tubes, solvents) is within the containment area before starting.
Weighing and Reconstitution:
-
Handle the solid compound with extreme care to avoid generating dust.
-
Weigh the desired amount of this compound on weighing paper within the fume hood.
-
Carefully transfer the compound to a suitable container for reconstitution.
-
Add the desired solvent slowly and cap the container securely before mixing.
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable deactivating agent or 70% ethanol followed by a laboratory-grade detergent.
-
Dispose of all contaminated disposable materials, including gloves, bench paper, and pipette tips, as hazardous waste.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation:
-
Solid Waste: All contaminated solid materials, such as gloves, gowns, pipette tips, and plasticware, must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled "Hazardous Chemical Waste" or "Cytotoxic Waste".
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and shatter-resistant container. Do not pour any this compound waste down the drain.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container for cytotoxic waste.
Final Disposal: All hazardous waste containers must be securely sealed and disposed of through the institution's Environmental Health and Safety (EHS) office. The primary method for the destruction of cytotoxic compounds is high-temperature incineration.
Visualizing the Safety Workflow and Mechanism of Action
To further clarify the necessary procedures and the compound's biological context, the following diagrams illustrate the handling workflow and its mechanism of action.
Caption: A logical workflow for the safe handling of this compound.
Caption: Inhibition of HSP90 by this compound leads to client protein degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
